A-205804
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-9-2-4-10(5-3-9)19-13-7-17-8-14-11(13)6-12(20-14)15(16)18/h2-8H,1H3,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGWEXFLMJGCAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C3C=C(SC3=CN=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179864 | |
| Record name | A-205804 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251992-66-2 | |
| Record name | A-205804 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251992662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-205804 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-205804 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP7TB1SSZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of A-205804
For Immediate Release
[City, State] – [Date] – A-205804, a potent and selective small molecule inhibitor, has garnered significant interest within the scientific community for its targeted anti-inflammatory properties. This technical guide provides an in-depth exploration of the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. Herein, we dissect the signaling pathways modulated by this compound, present key quantitative data, and detail the experimental protocols utilized to elucidate its function.
Core Mechanism: Inhibition of Endothelial Adhesion Molecule Expression
This compound exerts its anti-inflammatory effects by selectively inhibiting the expression of two critical cell adhesion molecules: E-selectin (Endothelial-leukocyte adhesion molecule 1) and ICAM-1 (Intercellular Adhesion Molecule 1).[1][2][3][4][5][6] This inhibition disrupts the initial tethering and firm adhesion of leukocytes to the vascular endothelium, a crucial step in the inflammatory cascade.[5][6]
The molecule has been shown to be orally bioavailable and effective in reducing leukocyte-endothelial adhesion in in-vitro models that mimic physiological flow conditions.[2][4] Mechanistically, this compound is understood to translocate into the nucleus and interact with large molecular weight targets (greater than 650 kDa), thereby modulating the transcriptional machinery responsible for E-selectin and ICAM-1 expression.[2][3]
Quantitative Analysis of this compound Potency
The inhibitory activity of this compound on the expression of E-selectin and ICAM-1 has been quantified through various in vitro cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) | Cell Type | Inducing Agent | Reference |
| E-selectin | 20 | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | [1][2][3][5] |
| ICAM-1 | 25 | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | [1][2][3][7] |
| E-selectin (IL-1β induced) | 20 | Human Endothelial Cells | IL-1β | [1] |
| ICAM-1 (IL-1β induced) | 10 | Human Endothelial Cells | IL-1β | [1] |
| ICAM-1 (PMA induced) | 40 | Human Endothelial Cells | PMA | [1] |
Signaling Pathway of this compound Action
This compound's inhibitory effect on E-selectin and ICAM-1 expression is intrinsically linked to the Nuclear Factor-kappa B (NF-κB) signaling pathway. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), activate this pathway, leading to the transcription of genes encoding for adhesion molecules. This compound intervenes in this cascade, preventing the upregulation of E-selectin and ICAM-1.
Caption: this compound inhibits TNF-α induced E-selectin and ICAM-1 expression.
Experimental Protocols
Whole-Cell ELISA for Adhesion Molecule Expression
This protocol outlines the methodology used to determine the IC50 values of this compound for the inhibition of E-selectin and ICAM-1 expression on human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
96-well tissue culture plates
-
This compound
-
Recombinant Human TNF-α
-
Primary antibodies: mouse anti-human E-selectin and ICAM-1
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs into 96-well plates and grow to confluence.
-
Compound Treatment: Pre-incubate the confluent HUVEC monolayers with varying concentrations of this compound for 1 hour.
-
Stimulation: Induce the expression of adhesion molecules by adding TNF-α (e.g., 1 ng/mL) to the wells and incubate for 4-6 hours.
-
Fixation: Fix the cells with a suitable fixative (e.g., 1% paraformaldehyde).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against E-selectin or ICAM-1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: After washing, add the substrate solution and incubate until color develops.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
In Vitro Cell Adhesion Assay under Flow Conditions
This protocol describes a method to assess the functional consequence of this compound's inhibition of adhesion molecule expression on leukocyte adhesion to endothelial cells under physiological shear stress.
Caption: Workflow for the in vitro cell adhesion assay under flow conditions.
Materials:
-
Parallel-plate flow chamber
-
Syringe pump
-
HUVECs cultured on coverslips
-
Leukocyte cell line (e.g., HL-60) fluorescently labeled
-
This compound
-
Recombinant Human TNF-α
-
Inverted fluorescence microscope with a camera
Procedure:
-
Endothelial Monolayer Preparation: Grow HUVECs to confluence on coverslips.
-
Treatment and Stimulation: Treat the HUVEC monolayer with this compound (e.g., 0.1 µM) for a specified period, followed by stimulation with TNF-α to induce adhesion molecule expression.[4]
-
Assembly of Flow Chamber: Assemble the coverslip with the HUVEC monolayer into the parallel-plate flow chamber.
-
Perfusion of Leukocytes: Perfuse a suspension of fluorescently labeled leukocytes over the endothelial monolayer at a defined shear stress (e.g., 1-2 dynes/cm²).
-
Data Acquisition: Record the number of adherent leukocytes in multiple fields of view using fluorescence microscopy.
-
Analysis: Quantify the number of adherent cells per unit area and compare the results between this compound-treated and untreated control groups. A significant reduction in leukocyte adhesion is indicative of the inhibitory activity of this compound.[4]
Conclusion
This compound is a potent and selective inhibitor of E-selectin and ICAM-1 expression. Its mechanism of action, centered on the disruption of leukocyte-endothelial adhesion, presents a promising therapeutic strategy for a variety of inflammatory diseases. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers seeking to further investigate the properties of this compound and similar compounds.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Enhancement by the complement membrane attack complex of tumor necrosis factor-alpha-induced endothelial cell expression of E-selectin and ICAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of TNF-alpha induced ICAM-1, VCAM-1 and E-selectin expression by selenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tumor necrosis factor-α induces adhesion molecule expression through the sphingosine kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human ICAM1 ELISA Kit (CD54) (ab174445) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
A-205804: A Potent and Selective Inhibitor of E-selectin and ICAM-1 Expression
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
A-205804 is a novel, orally bioavailable small molecule that has demonstrated significant potential as a selective inhibitor of E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1) expression.[1][2][3] These adhesion molecules play a critical role in the inflammatory cascade, mediating the recruitment and extravasation of leukocytes to sites of inflammation. By downregulating the expression of E-selectin and ICAM-1 on the surface of endothelial cells, this compound effectively disrupts the initial steps of leukocyte adhesion and migration, offering a promising therapeutic strategy for a range of chronic inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its quantitative efficacy, detailed experimental protocols for its evaluation, and its proposed mechanism of action involving the NF-κB signaling pathway.
Quantitative Data
The inhibitory activity and cytotoxic profile of this compound have been characterized in various in vitro and in vivo models. The key quantitative data are summarized in the tables below for clear comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Type | Stimulant | IC50 (nM) | Reference |
| E-selectin Expression | HUVEC | TNF-α | 20 | [1][2] |
| ICAM-1 Expression | HUVEC | TNF-α | 25 | [1][2] |
| E-selectin Expression | HUVEC | IL-1β | 20 | [4] |
| ICAM-1 Expression | HUVEC | IL-1β | 10 | [4] |
| E-selectin Expression | HUVEC | PMA | >1000 | [4] |
| ICAM-1 Expression | HUVEC | PMA | 40 | [4] |
Table 2: In Vitro Cytotoxicity and Functional Adhesion Inhibition
| Assay | Cell Type | IC50 (µM) / Effect | Reference |
| Cellular Toxicity | HUVEC | 152 | [1][5] |
| Leukocyte Adhesion | HUVEC and HL60 cells | 60% reduction at 0.1 µM | [5] |
Table 3: In Vivo Pharmacokinetic and Efficacy Data
| Species | Dose | Parameter | Value | Reference |
| Rat | 5 mg/kg (p.o.) | Half-life (t1/2) | 1 hour | [1] |
| Mouse | 10 mg/kg (p.o., 3x/week for 2 weeks) | E-selectin Expression | Attenuated on endothelial vascular niche cells | [1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on established methods and the available information on the evaluation of this compound.
Protocol 1: Cell-Based ELISA for E-selectin and ICAM-1 Expression in HUVECs
This protocol describes a whole-cell enzyme-linked immunosorbent assay (ELISA) to quantify the surface expression of E-selectin and ICAM-1 on human umbilical vein endothelial cells (HUVECs) following stimulation with an inflammatory agent and treatment with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
96-well cell culture plates, black, clear bottom
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β)
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibodies: Mouse anti-human E-selectin and Mouse anti-human ICAM-1
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HUVECs into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in endothelial cell growth medium. Remove the culture medium from the HUVEC plate and add the this compound dilutions. Incubate for 1-2 hours.
-
Stimulation: Add TNF-α (e.g., 10 ng/mL) or IL-1β (e.g., 1 ng/mL) to the wells containing this compound. Include appropriate controls (vehicle control, stimulant-only control). Incubate for 4-6 hours for E-selectin and 16-24 hours for ICAM-1 expression.
-
Fixation: Gently wash the cells twice with PBS. Add Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Remove the Blocking Buffer and add the primary antibodies (diluted in Blocking Buffer) to the respective wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Add the HRP-conjugated secondary antibody (diluted in Blocking Buffer) and incubate for 1 hour at room temperature, protected from light.
-
Detection: Wash the cells five times with PBS. Add TMB Substrate and incubate until a blue color develops.
-
Measurement: Stop the reaction by adding Stop Solution. Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Normalize the absorbance readings to the stimulant-only control. Plot the normalized values against the log concentration of this compound to determine the IC50 value.
Protocol 2: In Vitro Flow Adhesion Assay
This protocol details a method to assess the ability of this compound to inhibit the adhesion of leukocytes (e.g., HL-60 cells) to a monolayer of HUVECs under physiological flow conditions.
Materials:
-
HUVECs
-
HL-60 cells (or other human leukocytic cell line)
-
Endothelial Cell Growth Medium
-
RPMI 1640 medium with 10% FBS
-
Flow chamber system (e.g., parallel plate flow chamber)
-
Syringe pump
-
Inverted microscope with a camera
-
This compound
-
TNF-α
-
Fluorescent cell tracker dye (optional)
Procedure:
-
HUVEC Monolayer Preparation: Culture HUVECs to confluence on a surface compatible with the flow chamber (e.g., glass coverslip or the bottom of the flow chamber slide).
-
HUVEC Treatment and Stimulation: Treat the confluent HUVEC monolayer with this compound (e.g., 0.1 µM) for 1-2 hours. Subsequently, stimulate with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce E-selectin and ICAM-1 expression.
-
Leukocyte Preparation: If desired, label the HL-60 cells with a fluorescent dye according to the manufacturer's instructions. Resuspend the HL-60 cells in assay medium (e.g., RPMI 1640) at a defined concentration (e.g., 1 x 10^6 cells/mL).
-
Flow Chamber Assembly: Assemble the flow chamber with the HUVEC-coated surface according to the manufacturer's instructions, ensuring no air bubbles are present.
-
Adhesion Assay: Perfuse the HL-60 cell suspension through the flow chamber over the HUVEC monolayer at a defined physiological shear stress (e.g., 1-2 dynes/cm²) using a syringe pump.
-
Image Acquisition: Record videos or capture images at multiple fields of view along the flow path to observe and quantify the number of adherent leukocytes.
-
Data Analysis: Quantify the number of firmly adhered cells per unit area. Compare the number of adherent cells on this compound-treated HUVEC monolayers to the TNF-α stimulated control to determine the percentage of inhibition.
Mechanism of Action and Signaling Pathways
This compound exerts its inhibitory effects on E-selectin and ICAM-1 expression by targeting the intracellular signaling pathways that regulate their gene transcription. The primary pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammatory responses.
Upon stimulation by pro-inflammatory cytokines such as TNF-α or IL-1β, the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the p50/p65 NF-κB heterodimer, allowing it to translocate from the cytoplasm to the nucleus. In the nucleus, NF-κB binds to specific κB sites in the promoter regions of target genes, including those for E-selectin and ICAM-1, thereby initiating their transcription.
This compound is proposed to interfere with this pathway, leading to the suppression of E-selectin and ICAM-1 expression. While the precise molecular target of this compound within the NF-κB pathway has not been definitively elucidated in the provided literature, its ability to inhibit the expression of these adhesion molecules suggests it acts upstream of gene transcription.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of inhibitors of cell adhesion molecule expression in human endothelial cells. 1. Selective inhibition of ICAM-1 and E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro Flow Adhesion Assay for Analyzing Shear-resistant Adhesion of Metastatic Cancer Cells to Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A-205804: A Technical Guide for Studying Leukocyte-Endothelial Adhesion
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-205804 is a potent and selective small molecule inhibitor of the expression of two critical cell adhesion molecules: E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2][3][4] This selectivity makes it a valuable tool for researchers studying the molecular mechanisms of inflammation, particularly the process of leukocyte-endothelial adhesion, a key event in the inflammatory cascade.[1][4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use in leukocyte adhesion assays, and a visualization of the relevant signaling pathways.
Mechanism of Action
This compound selectively inhibits the induced expression of E-selectin and ICAM-1 on the surface of endothelial cells.[3] These adhesion molecules play a crucial role in the initial tethering, rolling, and firm adhesion of leukocytes to the vascular endothelium, thereby facilitating their migration to sites of inflammation.[1][4][5] The expression of both E-selectin and ICAM-1 is significantly upregulated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[3] This upregulation is largely mediated by the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[6][7] Although direct enzymatic inhibition has not been fully detailed, the selective effect of this compound on E-selectin and ICAM-1 expression strongly suggests its mechanism involves the modulation of the NF-κB signaling pathway within endothelial cells.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting E-selectin and ICAM-1 expression and its functional effect on leukocyte adhesion.
Table 1: Inhibitory Potency (IC50) of this compound on Adhesion Molecule Expression
| Adhesion Molecule | Inducing Agent | IC50 Value (nM) | Cell Type |
| E-selectin | TNF-α | 20 | Human Endothelial Cells |
| ICAM-1 | TNF-α | 25 | Human Endothelial Cells |
| E-selectin | IL-1β | 20 | Human Endothelial Cells |
| ICAM-1 | IL-1β | 10 | Human Endothelial Cells |
| ICAM-1 | PMA | 40 | Human Endothelial Cells |
| E-selectin | PMA | >1000 | Human Endothelial Cells |
Data compiled from multiple sources.[3]
Table 2: Functional Efficacy of this compound in a Leukocyte Adhesion Assay
| Cell Line (Leukocyte) | Cell Line (Endothelial) | This compound Concentration (µM) | Reduction in Adhesion (%) |
| HL-60 | HUVEC | 0.1 | 60 |
Data from an in vitro cell-cell adhesion flow experiment.[1]
Experimental Protocols
This section provides a detailed methodology for a key experiment to study the effect of this compound on leukocyte-endothelial adhesion under flow conditions.
In Vitro Leukocyte-Endothelial Adhesion Assay Under Flow Conditions
This protocol describes how to assess the inhibitory effect of this compound on the adhesion of leukocytes to a monolayer of endothelial cells under physiological flow conditions.
1. Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs): Culture HUVECs in EGM-2 endothelial cell growth medium. Passage cells when they reach 80-90% confluency. For the adhesion assay, seed HUVECs onto fibronectin-coated culture plates or flow chamber slides and grow to a confluent monolayer.
-
Human Promyelocytic Leukemia Cells (HL-60): Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cells in suspension culture.
2. Endothelial Cell Treatment:
-
Once HUVECs reach confluency, pre-treat the monolayer with the desired concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or vehicle control (e.g., DMSO) for a specific duration (e.g., 1-4 hours) in fresh culture medium.
-
Following pre-treatment with this compound, stimulate the HUVEC monolayer with a pro-inflammatory cytokine such as TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of E-selectin and ICAM-1.
3. Leukocyte Preparation:
-
On the day of the experiment, harvest HL-60 cells by centrifugation.
-
Resuspend the HL-60 cells in fresh, serum-free medium and label with a fluorescent dye (e.g., Calcein-AM) for visualization, following the manufacturer's instructions.
-
Wash the labeled cells to remove excess dye and resuspend at a final concentration of approximately 1 x 10^6 cells/mL in assay medium.
4. Flow Adhesion Assay:
-
Assemble the flow chamber with the HUVEC-coated slide.
-
Perfuse the chamber with the fluorescently labeled HL-60 cell suspension at a constant physiological shear stress (e.g., 1-2 dynes/cm²) using a syringe pump.
-
Record the adhesion of HL-60 cells to the HUVEC monolayer using a fluorescence microscope equipped with a camera. Capture images or videos at multiple fields of view for a set duration (e.g., 5-10 minutes).
5. Data Analysis:
-
Quantify the number of adherent leukocytes per field of view from the recorded images or videos.
-
Calculate the percentage of inhibition of leukocyte adhesion for each concentration of this compound compared to the vehicle-treated, TNF-α stimulated control.
Mandatory Visualization
Signaling Pathway of TNF-α Induced Leukocyte Adhesion and Inhibition by this compound
Caption: TNF-α signaling cascade leading to leukocyte adhesion and its inhibition by this compound.
Experimental Workflow for In Vitro Leukocyte Adhesion Assay
Caption: Step-by-step workflow for the in vitro leukocyte-endothelial adhesion assay.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of inhibitors of cell adhesion molecule expression in human endothelial cells. 1. Selective inhibition of ICAM-1 and E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of ICAM-1 and E-selectin expression in human endothelial cells. 2. Aryl modifications of 4-(aryloxy)thieno[2,3-c]pyridines with fine-tuning at C-2 carbamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor necrosis factor-α induces adhesion molecule expression through the sphingosine kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
In Vitro Profile of A-205804: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies of A-205804, a potent and selective inhibitor of E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1) expression. The information presented herein is a synthesis of publicly available data, intended to support further research and development efforts in the fields of inflammation and drug discovery.
Core Compound Activity
This compound has been identified as a selective inhibitor of the induced expression of E-selectin and ICAM-1 on human endothelial cells.[1][2][3][4][5][6] This activity is particularly relevant in the context of inflammatory responses, where the upregulation of these adhesion molecules on the vascular endothelium is a critical step in the recruitment of leukocytes to sites of inflammation.[6]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across various in vitro assay conditions. The following tables summarize the key IC50 values and other quantitative measures of its biological activity.
Table 1: Inhibitory Concentration (IC50) of this compound on Adhesion Molecule Expression in Human Umbilical Vein Endothelial Cells (HUVECs)
| Target Molecule | Inducing Agent | IC50 Value (nM) | Reference |
| E-selectin | TNF-α | 20 | [1][2][3] |
| ICAM-1 | TNF-α | 25 | [1][2][3] |
| E-selectin | IL-1β | 20 | [1] |
| ICAM-1 | IL-1β | 10 | [1] |
| E-selectin | PMA | >1000 | [1] |
| ICAM-1 | PMA | 40 | [1] |
Table 2: Cellular Activity of this compound
| Activity | Cell Line | Measurement | Value | Reference |
| Cellular Toxicity | HUVEC | IC50 | 152 µM | [3][7] |
| Inhibition of Leukocyte Adhesion | HUVEC monolayer with HL-60 cells | 60% reduction at 0.1 µM | [7] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments cited in the study of this compound.
Whole-Cell ELISA for Adhesion Molecule Expression
This protocol is designed to quantify the expression of cell surface adhesion molecules, such as E-selectin and ICAM-1, on HUVECs following stimulation and treatment with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., M199) supplemented with fetal bovine serum (FBS), heparin, and endothelial cell growth supplement (ECGS)
-
96-well tissue culture plates
-
Recombinant human Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Fixing solution (e.g., 1% paraformaldehyde in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (monoclonal antibodies against human E-selectin and ICAM-1)
-
Secondary antibody (e.g., Horseradish Peroxidase (HRP)-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs into 96-well tissue culture plates at a density that allows for confluence within 24-48 hours.
-
Compound Treatment: Once confluent, aspirate the culture medium and replace it with fresh medium containing various concentrations of this compound. Incubate for a predetermined period (e.g., 1 hour).
-
Induction of Adhesion Molecule Expression: Add TNF-α (e.g., 1-10 ng/mL) or IL-1β to the wells containing the compound and incubate for an appropriate duration (e.g., 4-6 hours for E-selectin, 16-24 hours for ICAM-1).
-
Cell Fixation: Gently wash the cells with PBS and then fix with 1% paraformaldehyde in PBS for 20-30 minutes at room temperature.
-
Blocking: Wash the fixed cells with PBS and then block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies specific for E-selectin or ICAM-1, diluted in blocking buffer, for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Detection: Wash the cells with PBS and then add the TMB substrate solution. Allow the color to develop.
-
Measurement: Stop the reaction by adding the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of adhesion molecule expression for each concentration of this compound compared to the vehicle-treated, stimulated control. Determine the IC50 value from the dose-response curve.
Leukocyte-Endothelial Cell Adhesion Assay
This assay measures the ability of this compound to inhibit the adhesion of leukocytes to a monolayer of activated endothelial cells.
Materials:
-
Confluent monolayer of HUVECs in a suitable format (e.g., 96-well plate or flow chamber slide)
-
Human leukocytic cell line (e.g., HL-60)
-
Fluorescent label for leukocytes (e.g., Calcein-AM)
-
Recombinant human TNF-α
-
This compound
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
HUVEC Monolayer Preparation: Culture HUVECs to confluence in the chosen assay format.
-
This compound Treatment and Activation of HUVECs: Treat the HUVEC monolayer with various concentrations of this compound for 1 hour. Subsequently, activate the HUVECs by adding TNF-α (e.g., 10 ng/mL) and incubate for 4-6 hours.
-
Leukocyte Labeling: Label the HL-60 cells with a fluorescent dye according to the manufacturer's protocol.
-
Co-culture: Wash the activated HUVEC monolayer with assay buffer. Add the fluorescently labeled HL-60 cells to the HUVEC monolayer and incubate for a defined period (e.g., 30-60 minutes) under static or flow conditions.
-
Washing: Gently wash the co-culture to remove non-adherent HL-60 cells.
-
Quantification:
-
Static Conditions: Measure the fluorescence of the remaining adherent cells using a fluorescence microplate reader.
-
Flow Conditions: Capture images of multiple fields using a fluorescence microscope and count the number of adherent cells.
-
-
Data Analysis: Calculate the percent inhibition of leukocyte adhesion for each concentration of this compound compared to the vehicle-treated, stimulated control.
Proposed Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Action
This compound is believed to exert its inhibitory effect on E-selectin and ICAM-1 expression by interfering with the NF-κB signaling pathway. The inflammatory cytokine TNF-α binds to its receptor (TNFR1), initiating a signaling cascade that leads to the activation of the IKK complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of the E-selectin and ICAM-1 genes, driving their transcription. This compound has been shown to translocate to the nucleus where it is proposed to bind to a large molecular weight complex, thereby inhibiting the transcriptional activity of NF-κB.[1]
Caption: Proposed mechanism of this compound action.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vitro evaluation of this compound.
Caption: General workflow for in vitro testing of this compound.
References
Investigating the Biological Activity of A-205804: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-205804 is a potent and selective small molecule inhibitor of the expression of E-selectin (Endothelial-Leukocyte Adhesion Molecule 1, ELAM-1) and Intercellular Adhesion Molecule 1 (ICAM-1). These cell adhesion molecules (CAMs) are critical mediators of the inflammatory response, facilitating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues. By downregulating the expression of E-selectin and ICAM-1 on the surface of endothelial cells, this compound effectively attenuates the inflammatory cascade. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative potency, and detailed experimental protocols for its investigation.
Introduction
The recruitment of leukocytes to sites of inflammation is a tightly regulated process orchestrated by a symphony of signaling molecules and cell surface receptors. Among the key players are the endothelial cell adhesion molecules E-selectin and ICAM-1. Their expression is induced by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). E-selectin mediates the initial tethering and rolling of leukocytes along the vascular endothelium, while ICAM-1 is crucial for their firm adhesion and subsequent extravasation.
Dysregulation of E-selectin and ICAM-1 expression is implicated in the pathophysiology of numerous chronic inflammatory diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease. Consequently, inhibitors of the expression of these adhesion molecules represent a promising therapeutic strategy. This compound has emerged as a valuable research tool and a potential therapeutic lead in this area due to its high potency and selectivity.
Mechanism of Action
This compound exerts its biological activity by inhibiting the induced expression of E-selectin and ICAM-1 at the transcriptional level. The primary signaling pathway responsible for the upregulation of these adhesion molecules in response to TNF-α and IL-1β is the Nuclear Factor-kappa B (NF-κB) pathway.
A key characteristic of this compound's mechanism is its translocation to the nucleus.[1] Once in the nucleus, it is proposed to bind non-covalently to a large molecular weight target (>650 kDa), thereby interfering with the transcriptional machinery responsible for E-selectin and ICAM-1 gene expression.[1] While the precise nuclear target has not been definitively identified, the functional outcome is a significant reduction in the synthesis and subsequent cell surface presentation of these critical adhesion molecules. This, in turn, leads to a decrease in leukocyte-endothelial cell adhesion.
Quantitative Data
The inhibitory potency of this compound has been quantified in various in vitro cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective activity against E-selectin and ICAM-1 expression induced by different pro-inflammatory stimuli in Human Umbilical Vein Endothelial Cells (HUVECs).
| Target | Inducer | IC50 (nM) | Cell Type | Reference |
| E-selectin | TNF-α | 20 | HUVEC | [2] |
| ICAM-1 | TNF-α | 25 | HUVEC | [2] |
| E-selectin | IL-1β | 20 | HUVEC | [3] |
| ICAM-1 | IL-1β | 10 | HUVEC | [3] |
| E-selectin | PMA | >1000 | HUVEC | [3] |
| ICAM-1 | PMA | 40 | HUVEC | [3] |
| VCAM-1 | TNF-α | >10,000 | HUVEC | [4] |
Note: The reduced activity against Phorbol 12-myristate 13-acetate (PMA)-induced E-selectin expression suggests a degree of pathway specificity in its mechanism of action.[3] The high IC50 value for Vascular Cell Adhesion Molecule-1 (VCAM-1) highlights the selectivity of this compound for E-selectin and ICAM-1.
Experimental Protocols
Whole-Cell ELISA for Adhesion Molecule Expression
This protocol details the quantification of E-selectin and ICAM-1 expression on the surface of HUVECs following stimulation with TNF-α and treatment with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM)
-
96-well tissue culture plates
-
This compound
-
Recombinant Human TNF-α
-
Paraformaldehyde (PFA)
-
Bovine Serum Albumin (BSA)
-
Primary antibodies: mouse anti-human E-selectin and mouse anti-human ICAM-1
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
TMB substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HUVECs into 96-well plates at a density that allows for the formation of a confluent monolayer within 24-48 hours.
-
Compound Treatment: Pre-incubate the confluent HUVEC monolayers with varying concentrations of this compound for 1 hour.
-
Stimulation: Add TNF-α to the wells to a final concentration of 1 ng/mL to induce the expression of E-selectin and ICAM-1.
-
Incubation: Incubate the plates for 4-6 hours at 37°C.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Blocking: Wash the cells again with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Add the primary antibodies against E-selectin or ICAM-1 (diluted in 1% BSA/PBS) to the respective wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plates three times with PBS.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody (diluted in 1% BSA/PBS) and incubate for 1 hour at room temperature.
-
Washing: Wash the plates three times with PBS.
-
Detection: Add the TMB substrate solution and incubate in the dark until a blue color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution. The color will change to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of E-selectin or ICAM-1 expressed on the cell surface.
In Vitro Leukocyte Adhesion Flow Assay
This protocol assesses the functional consequence of this compound treatment, which is the reduced adhesion of leukocytes to endothelial cells under physiological flow conditions.
References
- 1. apexbt.com [apexbt.com]
- 2. Discovery of inhibitors of cell adhesion molecule expression in human endothelial cells. 1. Selective inhibition of ICAM-1 and E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Selective inhibition of ICAM-1 and E-selectin expression in human endothelial cells. 2. Aryl modifications of 4-(aryloxy)thieno[2,3-c]pyridines with fine-tuning at C-2 carbamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for A-205804 in HUVEC Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-205804 is a potent and selective inhibitor of the expression of E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] These cell adhesion molecules are expressed on the surface of vascular endothelial cells and play a critical role in the inflammatory process by mediating the adhesion and migration of leukocytes to sites of inflammation.[3][4] this compound has been shown to selectively inhibit the induced expression of E-selectin and ICAM-1 in human umbilical vein endothelial cells (HUVECs), making it a valuable tool for studying inflammatory processes and for the development of novel anti-inflammatory therapeutics.[1][2][3][4] In HUVEC cells, this compound has demonstrated IC50 values of 20 nM and 25 nM for the inhibition of E-selectin and ICAM-1 expression, respectively.[1][2] The compound exhibits cytotoxicity in HUVECs with an IC50 of 152 μM.[5] Mechanistically, this compound translocates to the cell nucleus and non-covalently associates with large molecular weight macromolecules.[6]
These application notes provide detailed protocols for the culture of HUVEC cells and for conducting key experiments to evaluate the effects of this compound, including a cell viability assay and western blotting for protein expression analysis.
Data Presentation
Table 1: Quantitative Data Summary for this compound in HUVEC Cells
| Parameter | Value | Cell Type | Reference |
| IC50 (E-selectin expression) | 20 nM | HUVEC | [1][2] |
| IC50 (ICAM-1 expression) | 25 nM | HUVEC | [1][2] |
| IC50 (Cytotoxicity) | 152 µM | HUVEC | [5] |
Experimental Protocols
HUVEC Cell Culture
This protocol outlines the standard procedure for culturing and maintaining Human Umbilical Vein Endothelial Cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Endothelial Cell Growth Medium (e.g., M199 or F12 medium)[7][8]
-
Antibiotic-Antimycotic solution (e.g., Penicillin-Streptomycin)[8][9]
-
Trypsin-EDTA solution
-
Hanks' Balanced Salt Solution (HBSS)[9]
-
Cell culture flasks (T-25 or T-75)
-
Cell culture dishes/plates
-
Cryovials[10]
Procedure:
-
Coating Culture Vessels: Coat culture flasks or plates with gelatin solution for at least 30 minutes at 37°C.[8] Aspirate the excess solution before seeding the cells.[9]
-
Thawing Cryopreserved Cells: Quickly thaw a cryovial of HUVECs in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium. Centrifuge at 220 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells onto the gelatin-coated culture vessel at a density of 5,000-10,000 cells/cm².[8]
-
Cell Culture and Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[9] Change the medium every 2-3 days.[9] Cells should appear cobblestone-like when confluent.[8]
-
Subculturing: When cells reach 60-80% confluency, wash the monolayer with HBSS.[9] Add Trypsin-EDTA solution and incubate for a few minutes until cells detach. Neutralize the trypsin with complete growth medium and centrifuge the cells. Resuspend the cell pellet and re-seed into new gelatin-coated flasks at the desired split ratio (e.g., 1:2 to 1:3).[8]
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound on HUVEC cells.
Materials:
-
HUVEC cells
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)[1]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVEC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C, protected from light.[11][13]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Western Blotting
This protocol is for analyzing the expression of proteins such as ICAM-1, E-selectin, and signaling proteins in HUVEC cells treated with this compound.
Materials:
-
HUVEC cells
-
This compound stock solution
-
Stimulating agent (e.g., TNF-α or IL-1β)[1]
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[14]
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[7]
-
Primary antibodies (e.g., anti-ICAM-1, anti-E-selectin, anti-phospho-ERK1/2, anti-phospho-AKT, anti-phospho-p38, and a loading control like β-actin or GAPDH)[7][15]
-
HRP-conjugated secondary antibodies[7]
-
Chemiluminescent substrate[14]
-
Imaging system
Procedure:
-
Cell Treatment: Seed HUVECs in 6-well plates and grow to confluence.[7] Starve the cells in serum-free medium for at least 4 hours.[7] Pre-incubate the cells with this compound at the desired concentrations for a specified time (e.g., 10 minutes).[7] Stimulate the cells with an inflammatory cytokine like TNF-α or IL-1β for the appropriate duration.[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[14] Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[7][14]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in sample buffer.[14] Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[7][15]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[7]
-
Wash the membrane three times with TBST.[7]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.[7]
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[14]
-
Analysis: Quantify the band intensities and normalize to the loading control.
Mandatory Visualization
Caption: Experimental workflow for studying this compound effects on HUVEC cells.
Caption: Proposed signaling pathway for this compound in endothelial cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective inhibition of ICAM-1 and E-selectin expression in human endothelial cells. 2. Aryl modifications of 4-(aryloxy)thieno[2,3-c]pyridines with fine-tuning at C-2 carbamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. 3.3.7. Western Blotting on HUVEC Cells—VEGF Stimulated [bio-protocol.org]
- 8. HUVEC Cell Culture Guide [absin.net]
- 9. Vascular Research - Cell Biology Core - Protocols [vrd.bwh.harvard.edu]
- 10. Human Umbilical Vein Endothelial Cells (HUVEC) Culture Protocol [merckmillipore.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Protection of Human Umbilical Vein Endothelial Cells against Oxidative Stress by MicroRNA-210 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay [protocols.io]
- 14. origene.com [origene.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Dosing and Administration of A-205804 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo dosing and administration of A-205804, a selective inhibitor of E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1) expression, in mouse models. The provided information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in various inflammatory disease models.
Overview of this compound
This compound is a potent and orally bioavailable small molecule that selectively inhibits the induced expression of E-selectin and ICAM-1 on endothelial cells.[1][2][3][4] These adhesion molecules play a critical role in the recruitment of leukocytes to sites of inflammation.[3][4][5] By downregulating their expression, this compound can attenuate inflammatory responses, making it a valuable tool for research in chronic inflammatory diseases.[1][3]
Mechanism of Action:
Inflammatory stimuli, such as the cytokine Tumor Necrosis Factor-alpha (TNF-α), activate signaling pathways within endothelial cells, leading to the upregulation of adhesion molecules like E-selectin and ICAM-1.[6][7][8][9] A primary pathway involved is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[10][11][12][13][14] Upon stimulation, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and bind to the promoter regions of target genes, including those for E-selectin and ICAM-1, thereby initiating their transcription and expression.[10][11][12] this compound selectively inhibits this induced expression of E-selectin and ICAM-1.[1][2][15]
In vivo experimental workflow for this compound administration in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Discovery of inhibitors of cell adhesion molecule expression in human endothelial cells. 1. Selective inhibition of ICAM-1 and E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhancement by the complement membrane attack complex of tumor necrosis factor-alpha-induced endothelial cell expression of E-selectin and ICAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Tumor necrosis factor-α induces adhesion molecule expression through the sphingosine kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of TNF-alpha induced ICAM-1, VCAM-1 and E-selectin expression by selenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pnas.org [pnas.org]
- 12. NF-κB controls the global pro-inflammatory response in endothelial cells: evidence for the regulation of a pro-atherogenic program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Type-Specific Roles of NF-κB Linking Inflammation and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. selleckchem.com [selleckchem.com]
Preparation of A-205804 Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions for A-205804, a potent and selective inhibitor of E-selectin and ICAM-1 expression.[1][2][3][4] this compound is a valuable tool in the research of chronic inflammatory diseases.[5][6] Proper preparation of stock solutions is critical to ensure the accuracy and reproducibility of experimental results. This guide outlines the necessary materials, a detailed step-by-step protocol for dissolution, and best practices for storage to maintain the compound's stability and efficacy.
Introduction
This compound is a small molecule inhibitor that selectively targets the expression of E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1), with IC50 values of 20 nM and 25 nM, respectively.[2][4][5][7] These adhesion molecules play a crucial role in the inflammatory cascade by mediating the recruitment of leukocytes to the site of inflammation.[3] By inhibiting their expression, this compound serves as a powerful agent for studying inflammatory processes and has potential applications in the development of therapeutics for various inflammatory disorders. Given its mechanism of action, precise and consistent preparation of this compound solutions is paramount for in vitro and in vivo studies. This protocol provides a standardized method to ensure reliable experimental outcomes.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (optional solvent)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, disposable tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Quantitative Data Summary
The following tables summarize the key quantitative information for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 300.39 g/mol |
| Formula | C₁₅H₁₂N₂OS₂ |
| Purity | ≥98% |
| CAS Number | 251992-66-2 |
| Appearance | Solid powder |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | Up to 100 mM (≥30 mg/mL)[1][7] |
| Ethanol | Up to 10 mM[1] |
| Water | Insoluble[2][7] |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Stock Solution (in solvent) | -80°C | 1 year |
| Stock Solution (in solvent) | -20°C | 1 month |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a commonly used concentration for in vitro experiments.
-
Pre-weighing Preparation:
-
Ensure the analytical balance is calibrated and level.
-
Place a sterile microcentrifuge tube on the balance and tare.
-
-
Weighing this compound:
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.0039 mg of this compound (Molecular Weight = 300.39 g/mol ).
-
-
Solvent Addition:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.[8] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5][9]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2]
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.
Caption: Mechanism of action of this compound in inhibiting inflammation.
Caption: Experimental workflow for this compound stock solution preparation.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Material Safety Data Sheet (MSDS) for this compound and DMSO for detailed safety information.
Conclusion
This protocol provides a standardized and detailed method for the preparation of this compound stock solutions. Adherence to these guidelines will help ensure the integrity and stability of the compound, leading to more reliable and reproducible experimental results in research focused on inflammation and cell adhesion.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of inhibitors of cell adhesion molecule expression in human endothelial cells. 1. Selective inhibition of ICAM-1 and E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Integrin | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. apexbt.com [apexbt.com]
- 8. file.glpbio.com [file.glpbio.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for A-205804 in a Rat Model of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-205804 is a potent and selective inhibitor of the expression of E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] These adhesion molecules are critical for the recruitment of leukocytes to sites of inflammation. By inhibiting their expression on the vascular endothelium, this compound can effectively attenuate the inflammatory response. This document provides detailed application notes and protocols for the use of this compound in a carrageenan-induced paw edema model in rats, a widely used and well-characterized model of acute inflammation.
Mechanism of Action
Inflammatory stimuli, such as carrageenan, trigger a signaling cascade in endothelial cells, leading to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and binds to the promoter regions of genes encoding for adhesion molecules, including E-selectin and ICAM-1. The subsequent expression of these molecules on the endothelial cell surface facilitates the adhesion and transmigration of leukocytes from the bloodstream into the inflamed tissue, perpetuating the inflammatory response. This compound exerts its anti-inflammatory effects by selectively inhibiting the expression of E-selectin and ICAM-1, thereby disrupting this key step in leukocyte recruitment.
Caption: Signaling pathway of inflammation and this compound's point of intervention.
Data Presentation
In Vitro Potency of this compound
| Target | IC50 | Cell Type | Reference |
| E-selectin Expression | 20 nM | Human Endothelial Cells | [1][2] |
| ICAM-1 Expression | 25 nM | Human Endothelial Cells | [1][2] |
Pharmacokinetics of this compound in Rats
| Dose (Oral) | Half-life (t1/2) | Vehicle | Reference |
| 5 mg/kg | 1 hour | Not Specified | [3] |
In Vivo Efficacy of a Representative ICAM-1/E-selectin Inhibitor in a Rat Carrageenan-Induced Paw Edema Model
No specific in vivo efficacy data for this compound in a rat paw edema model was found in the searched literature. The following table presents representative data for a compound with a similar mechanism of action to illustrate the expected effects.
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 4h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control (Carrageenan) | - | 0.85 ± 0.06 | - |
| ICAM-1/E-selectin Inhibitor | 10 | 0.51 ± 0.04 | 40.0% |
| ICAM-1/E-selectin Inhibitor | 30 | 0.34 ± 0.03 | 60.0% |
| Indomethacin (Reference) | 10 | 0.40 ± 0.05* | 52.9% |
*p < 0.05 compared to Vehicle Control. Data is hypothetical and for illustrative purposes.
Effect of a Representative ICAM-1/E-selectin Inhibitor on Inflammatory Cytokines in Rat Paw Tissue
As with efficacy data, specific data for this compound was not available. This table shows representative data for a similar compound.
| Treatment Group | Dose (mg/kg, p.o.) | TNF-α (pg/mg tissue) (Mean ± SEM) | IL-6 (pg/mg tissue) (Mean ± SEM) |
| Vehicle Control (Carrageenan) | - | 250 ± 25 | 180 ± 20 |
| ICAM-1/E-selectin Inhibitor | 30 | 130 ± 15 | 95 ± 12 |
| Indomethacin (Reference) | 10 | 155 ± 18 | 110 ± 15 |
*p < 0.05 compared to Vehicle Control. Data is hypothetical and for illustrative purposes.
Experimental Protocols
Caption: Overview of the experimental workflow.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO in 90% (20% SBE-β-CD in Saline))[3]
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Pletismometer or digital calipers
-
Oral gavage needles
-
Syringes and needles (27G)
Procedure:
-
Animal Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle control + Saline injection
-
Group 2: Vehicle control + Carrageenan injection
-
Group 3: this compound (e.g., 10 mg/kg, p.o.) + Carrageenan injection
-
Group 4: this compound (e.g., 30 mg/kg, p.o.) + Carrageenan injection
-
Group 5: Indomethacin (10 mg/kg, p.o.) + Carrageenan injection
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound, vehicle, or indomethacin orally via gavage 60 minutes before carrageenan injection.[4][5]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat. Inject 0.1 mL of saline in the control group.[6]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[7][8]
-
Calculation of Edema Inhibition:
-
Increase in paw volume = (Paw volume at time t) - (Initial paw volume)
-
% Inhibition = [1 - (Increase in paw volume of treated group / Increase in paw volume of vehicle control group)] x 100
-
Protocol 2: Tissue Collection and Processing for Cytokine Analysis
Materials:
-
Phosphate Buffered Saline (PBS), ice-cold
-
Homogenization buffer (e.g., PBS with protease inhibitor cocktail)
-
Tissue homogenizer
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Euthanasia: At the end of the experiment (e.g., 5 hours post-carrageenan), euthanize the rats according to approved institutional protocols.
-
Tissue Collection: Dissect the inflamed paw tissue.
-
Homogenization: a. Weigh the collected paw tissue. b. Add ice-cold homogenization buffer (e.g., 1 mL per 100 mg of tissue). c. Homogenize the tissue on ice until a uniform consistency is achieved. d. Transfer the homogenate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins including cytokines.
-
Storage: Store the supernatant at -80°C until further analysis.
Protocol 3: Measurement of TNF-α and IL-6 by ELISA
Materials:
-
Rat TNF-α and IL-6 ELISA kits
-
Paw tissue homogenate supernatant (from Protocol 2)
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial ELISA kits.
-
Briefly, add standards and diluted samples (tissue homogenate supernatant) to the antibody-coated microplate.
-
Incubate and wash the plate.
-
Add the detection antibody, followed by the enzyme conjugate and substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.
Protocol 4: Histological Analysis of Paw Tissue
Materials:
-
10% neutral buffered formalin
-
Ethanol (graded series)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Light microscope
Procedure:
-
Fixation: Immediately after collection, fix the paw tissue in 10% neutral buffered formalin for at least 24 hours.
-
Processing: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the stained sections under a light microscope to assess the degree of inflammation, including edema and leukocyte infiltration.
-
Scoring: The severity of inflammation can be scored based on a scale (e.g., 0-4) for parameters like cellular infiltration and edema.
Conclusion
This compound is a valuable tool for studying the role of E-selectin and ICAM-1 in inflammatory processes. The protocols outlined in this document provide a framework for evaluating the anti-inflammatory efficacy of this compound in a rat model of acute inflammation. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for researchers in both academic and industrial settings.
References
- 1. apexbt.com [apexbt.com]
- 2. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. inotiv.com [inotiv.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for A-205804 in E-selectin Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-205804 is a potent and orally bioavailable small molecule inhibitor that selectively targets the expression of E-selectin (Endothelial-leukocyte adhesion molecule 1, ELAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] E-selectin is a cell adhesion molecule expressed on the surface of endothelial cells in response to inflammatory stimuli. It plays a crucial role in the initial tethering and rolling of leukocytes on the vascular endothelium, a critical step in the inflammatory cascade.[3] By inhibiting the expression of E-selectin, this compound can effectively attenuate the inflammatory response, making it a valuable tool for in vivo studies of inflammation and related pathologies such as rheumatoid arthritis and asthma.[3][4]
These application notes provide detailed protocols for the use of this compound in in vivo models to study the inhibition of E-selectin expression.
Mechanism of Action
This compound selectively inhibits the expression of E-selectin and ICAM-1 on endothelial cells. This inhibition occurs at the transcriptional level, preventing the upregulation of these adhesion molecules in response to pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). The inhibition of E-selectin expression reduces the capacity of leukocytes to adhere to the vascular endothelium, thereby limiting their extravasation into inflamed tissues.[5]
Quantitative Data
The following tables summarize the in vitro potency and in vivo pharmacokinetic and efficacy data for this compound.
Table 1: In Vitro Potency of this compound [2][5]
| Target | Cell Type | Stimulus | IC50 (nM) |
| E-selectin | Human Endothelial Cells | IL-1β or TNF-α | 20 |
| ICAM-1 | Human Endothelial Cells | IL-1β or TNF-α | 25 |
Table 2: In Vivo Data for this compound [6][7]
| Parameter | Species | Dose and Route | Value/Result |
| Half-life (t½) | Rat | 5 mg/kg, oral | 1 hour |
| E-selectin Inhibition | Mouse (C57BL/6) | 10 mg/kg, oral, 3 times/week for 2 weeks | Efficiently decreased E-selectin expression on endothelial vascular niche cells. |
| Pancreatitis Model | Mouse | 10 mg/kg, oral | Significantly alleviated lung tissue pathological damage, neutrophil infiltration, and pulmonary edema. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Figure 1: Inflammatory pathway and this compound's point of intervention.
Figure 2: General workflow for in vivo E-selectin expression studies.
Experimental Protocols
Protocol 1: Inhibition of E-selectin Expression in a Lipopolysaccharide (LPS)-Induced Inflammation Mouse Model
This protocol describes the use of this compound to inhibit E-selectin expression in a mouse model of acute systemic inflammation induced by LPS.
Materials:
-
This compound
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle for this compound (e.g., 1% DMSO and 20% SBE-β-CD in saline)[7]
-
Sterile saline
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Tissue collection and processing reagents (formalin, paraffin, etc.)
-
Reagents for immunohistochemistry (see Protocol 3)
Procedure:
-
Animal Acclimation: Acclimate C57BL/6 mice to the animal facility for at least one week before the experiment.
-
This compound Formulation: Prepare a fresh solution of this compound in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).
-
This compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle to the mice via oral gavage. It is recommended to administer this compound 30 minutes prior to the inflammatory stimulus.[6]
-
Inflammation Induction: 30 minutes after this compound administration, induce inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg). A control group should receive a saline injection.
-
Tissue Collection: At a predetermined time point post-LPS injection (e.g., 4-6 hours for peak E-selectin expression), euthanize the mice.
-
Tissue Processing: Perfuse the animals with saline followed by 4% paraformaldehyde. Collect tissues of interest (e.g., lung, liver, kidney) and fix them in 10% neutral buffered formalin overnight. Process the tissues for paraffin embedding.
-
E-selectin Analysis: Perform immunohistochemical staining for E-selectin on the paraffin-embedded tissue sections as described in Protocol 3.
-
Data Analysis: Quantify the E-selectin expression by measuring the percentage of positive vessels or the staining intensity in the treatment groups compared to the control groups.
Protocol 2: Intravital Microscopy for Real-Time Imaging of Leukocyte-Endothelial Interactions
This protocol allows for the direct visualization of the effect of this compound on leukocyte rolling and adhesion in the microvasculature.
Materials:
-
This compound
-
C57BL/6 mice (8-10 weeks old)
-
TNF-α or LPS
-
Fluorescently labeled antibody against a leukocyte marker (e.g., anti-Ly6G for neutrophils)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Surgical instruments for exteriorizing tissue (e.g., cremaster muscle, mesentery)
-
Intravital microscope equipped with a fluorescent light source and a heated stage.
Procedure:
-
Animal Preparation and this compound Administration: Anesthetize the mouse and administer this compound or vehicle as described in Protocol 1.
-
Inflammation Induction: Induce local inflammation by intrascrotal injection of TNF-α (for cremaster muscle model) or i.p. injection of LPS (for mesentery model) at an appropriate time point before imaging.
-
Surgical Preparation: Exteriorize the cremaster muscle or mesentery and position the animal on the microscope stage, ensuring the tissue is kept moist and warm.
-
Leukocyte Labeling: Inject a fluorescently labeled anti-leukocyte antibody intravenously to visualize the cells.
-
Intravital Microscopy: Observe and record leukocyte rolling and adhesion in the post-capillary venules using the intravital microscope.
-
Data Analysis: Quantify the number of rolling and adherent leukocytes per unit area of the vessel wall in the this compound-treated group versus the vehicle-treated group.
Protocol 3: Immunohistochemistry (IHC) for E-selectin Detection in Paraffin-Embedded Tissues
Materials:
-
Paraffin-embedded tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-E-selectin antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in citrate buffer at 95-100°C for 20-30 minutes.
-
Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10-15 minutes.
-
Blocking: Block non-specific antibody binding by incubating the sections in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-E-selectin antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Incubate the sections with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Detection: Visualize the signal by incubating the sections with DAB substrate until the desired brown color develops.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.
-
Imaging and Analysis: Acquire images using a light microscope and quantify the E-selectin expression.
Conclusion
This compound is a valuable pharmacological tool for studying the role of E-selectin in inflammatory processes in vivo. The protocols outlined above provide a framework for investigating the efficacy of this compound in various inflammatory models. Researchers should optimize the specific conditions, such as animal models, dosage, and timing of administration, based on their experimental objectives. The use of both immunohistochemistry and intravital microscopy will provide a comprehensive understanding of the in vivo effects of this compound on E-selectin expression and leukocyte trafficking.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Selective inhibition of ICAM-1 and E-selectin expression in human endothelial cells. 2. Aryl modifications of 4-(aryloxy)thieno[2,3-c]pyridines with fine-tuning at C-2 carbamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. file.glpbio.com [file.glpbio.com]
Application Notes and Protocols for A-205804 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of A-205804, a potent and selective inhibitor of E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1) expression, in various in vitro experimental settings. The following protocols and data summaries are intended to assist in the effective design and execution of studies investigating inflammatory processes and cell adhesion.
Mechanism of Action
This compound selectively inhibits the induced expression of the cell adhesion molecules E-selectin and ICAM-1 on the surface of endothelial cells.[1][2][3][4] This inhibition disrupts the initial steps of leukocyte recruitment to sites of inflammation, a critical event in the inflammatory cascade.[4] By preventing the upregulation of these molecules, this compound effectively reduces the adhesion and subsequent transmigration of leukocytes across the vascular endothelium. Mechanistically, this compound has been shown to translocate to the nucleus and bind to large molecular targets, thereby modulating the signaling pathways that lead to the expression of these adhesion molecules.[3]
Quantitative Data Summary
The following tables summarize the key in vitro concentrations and inhibitory activities of this compound across different experimental conditions.
Table 1: Inhibitory Concentration (IC50) of this compound
| Target | Inducing Agent | Cell Type | IC50 Value | Reference |
| E-selectin | TNFα | Human Endothelial Cells | 20 nM | [1][4][5] |
| ICAM-1 | TNFα | Human Endothelial Cells | 25 nM | [1][2][3][4][5] |
| E-selectin | IL-1β | Human Endothelial Cells | 20 nM | [1] |
| ICAM-1 | IL-1β | Human Endothelial Cells | 10 nM | [1] |
| ICAM-1 | PMA | Human Endothelial Cells | 40 nM | [1] |
| E-selectin | PMA | Human Endothelial Cells | >1000 nM | [1] |
Table 2: Cellular Toxicity
| Cell Type | Assay | IC50 Value | Reference |
| HUVEC | Cellular Toxicity | 152 µM | [2][6] |
Table 3: Functional Assay Concentration
| Experiment | Cell Types | This compound Concentration | Observed Effect | Reference |
| Cell-Cell Adhesion under Flow | HUVEC, HL-60 | 0.1 µM (100 nM) | 60% reduction in adhesion | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically supplied as a powder. For in vitro experiments, a stock solution is prepared in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution of this compound in fresh, anhydrous DMSO at a concentration of 10 mM to 60 mg/mL (199.73 mM).[1]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[1]
Cell Culture and Treatment
This protocol describes the general procedure for treating human endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), with this compound.
Materials:
-
HUVECs
-
Appropriate cell culture medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Cell culture plates or flasks
-
Inducing agent (e.g., TNFα, IL-1β)
-
This compound stock solution
Procedure:
-
Culture HUVECs in complete medium in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 80-90%).
-
Prepare the desired working concentration of this compound by diluting the stock solution in fresh cell culture medium. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions, typically ranging from 1 nM to 1000 nM.
-
Pre-treat the cells with the this compound working solution for a specified period (e.g., 30 minutes to 2 hours) before adding the inflammatory stimulus.
-
Add the inducing agent (e.g., TNFα at 1-10 ng/mL) to the culture medium.
-
Incubate the cells for the desired period to induce the expression of adhesion molecules (typically 4-24 hours).
-
Proceed with downstream analysis, such as flow cytometry, western blotting, or cell-based adhesion assays.
Cell-Based Adhesion Assay
This protocol outlines a method to assess the effect of this compound on the adhesion of leukocytes to endothelial cells.
Materials:
-
HUVECs cultured to confluence in a 96-well plate
-
Leukocytic cells (e.g., HL-60 or primary neutrophils) labeled with a fluorescent dye (e.g., Calcein-AM)
-
This compound
-
Inducing agent (e.g., TNFα)
-
Wash buffer (e.g., PBS with Ca2+/Mg2+)
-
Fluorescence plate reader
Procedure:
-
Treat the confluent HUVEC monolayer with this compound and the inducing agent as described in the "Cell Culture and Treatment" protocol.
-
After the induction period, wash the HUVEC monolayer gently with wash buffer to remove any residual medium.
-
Add the fluorescently labeled leukocytic cells to each well.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for adhesion.
-
Gently wash the wells multiple times with wash buffer to remove non-adherent cells.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader.
-
Calculate the percentage of adhesion relative to the control (vehicle-treated, stimulated cells).
Visualizations
Caption: Inhibition of Inflammatory Signaling by this compound.
Caption: General Experimental Workflow for this compound In Vitro.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Discovery of inhibitors of cell adhesion molecule expression in human endothelial cells. 1. Selective inhibition of ICAM-1 and E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. immune-system-research.com [immune-system-research.com]
A-205804: A Potent and Selective Inhibitor of E-selectin and ICAM-1 Expression for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of A-205804, a potent and orally bioavailable small molecule inhibitor of E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1) expression.[1][2][3][4] These guidelines are intended to support research in chronic inflammatory diseases and other areas where the modulation of cell adhesion is a key therapeutic strategy.
Product Information
Description
This compound is a selective inhibitor of the expression of E-selectin and ICAM-1, two critical cell adhesion molecules involved in the recruitment of leukocytes to sites of inflammation.[4][5] By downregulating the expression of these molecules on the surface of endothelial cells, this compound effectively reduces leukocyte-endothelial cell adhesion, a key step in the inflammatory cascade.[1][3]
Supplier and Purchasing Information
This compound is available from a variety of suppliers for research purposes. It is important to source high-purity material for reliable and reproducible experimental results.
| Supplier | Purity | Available Quantities |
| MedchemExpress | >98% | 5 mg, 10 mg, 50 mg, 100 mg |
| APExBIO | >98% | 10 mg, 50 mg |
| Selleck Chemicals | >99% | 5 mg, 10 mg, 50 mg, 100 mg |
| R&D Systems | ≥98% | 10 mg, 50 mg |
| AdooQ Bioscience | >99% | 2 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| Cayman Chemical | ≥95% | 10 mg, 50 mg |
| InvivoChem | >98% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
Note: This is not an exhaustive list, and availability and pricing may vary. Please consult the respective supplier's website for the most current information. All suppliers listed provide this compound for research use only.
Physicochemical and Solubility Data
| Property | Value |
| Molecular Formula | C₁₅H₁₂N₂OS₂ |
| Molecular Weight | 300.4 g/mol |
| CAS Number | 251992-66-2 |
| Appearance | Crystalline solid |
| Solubility | DMSO: ≥ 15 mg/mL, DMF: ~25 mg/mL |
Note: It is recommended to prepare fresh solutions for experiments. Stock solutions in DMSO can be stored at -20°C for short periods, but repeated freeze-thaw cycles should be avoided.
Biological Activity and Mechanism of Action
This compound selectively inhibits the tumor necrosis factor-alpha (TNF-α)-induced expression of E-selectin and ICAM-1 on human endothelial cells.[4][5] It has been shown to have minimal effect on the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1).[6] This selectivity makes it a valuable tool for dissecting the specific roles of E-selectin and ICAM-1 in inflammatory processes.
Quantitative Biological Data
| Parameter | Cell Line | Stimulant | Value |
| IC₅₀ (E-selectin expression) | HUVEC | TNF-α | 20 nM[1][2][3][4] |
| IC₅₀ (ICAM-1 expression) | HUVEC | TNF-α | 25 nM[1][2][3][4] |
| IC₅₀ (VCAM-1 expression) | HUVEC | TNF-α | >1000 nM[6] |
| Cellular Toxicity (IC₅₀) | HUVEC | - | 152 µM[1][3] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Mechanism of this compound in inhibiting leukocyte adhesion.
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound.
Protocol 1: Inhibition of TNF-α-induced E-selectin and ICAM-1 Expression in HUVECs
This protocol describes a cell-based ELISA to quantify the inhibition of adhesion molecule expression on Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM)
-
96-well cell culture plates
-
Recombinant human TNF-α
-
This compound
-
Primary antibodies: anti-human E-selectin and anti-human ICAM-1
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Seed HUVECs in 96-well plates and culture until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in EGM.
-
Pre-treat the HUVEC monolayers with the different concentrations of this compound for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours at 37°C to induce E-selectin and ICAM-1 expression. Include an unstimulated control.
-
Wash the cells gently with PBS.
-
Fix the cells with 1% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells and block with 1% BSA in PBS for 1 hour.
-
Incubate the cells with primary antibodies against E-selectin or ICAM-1 overnight at 4°C.
-
Wash the cells and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the cells and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.
Protocol 2: In Vitro Flow Adhesion Assay
This protocol describes a method to assess the functional effect of this compound on the adhesion of leukocytes to a HUVEC monolayer under physiological flow conditions.
Materials:
-
HUVECs
-
Leukocytic cell line (e.g., HL-60)
-
Flow chamber system
-
Syringe pump
-
Fluorescent cell tracker dye
-
Fluorescence microscope
Procedure:
-
Culture HUVECs to confluence on a slide or in a flow chamber.
-
Treat the HUVEC monolayer with this compound and/or TNF-α as described in Protocol 1.
-
Label HL-60 cells with a fluorescent cell tracker dye according to the manufacturer's instructions.
-
Assemble the flow chamber and connect it to a syringe pump.
-
Perfuse the HL-60 cell suspension over the HUVEC monolayer at a defined shear stress (e.g., 1-2 dyn/cm²).
-
After a set period (e.g., 5-10 minutes), wash the chamber with medium to remove non-adherent cells.
-
Capture images of multiple fields of view using a fluorescence microscope.
-
Quantify the number of adherent fluorescent cells per unit area.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship of its effects.
Caption: A typical experimental workflow for studying this compound.
Caption: Logical relationship of this compound's effects.
Troubleshooting and Best Practices
-
Cell Viability: Always perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your experiments to ensure that the observed effects are not due to cytotoxicity. The IC₅₀ for HUVEC toxicity is significantly higher than its effective concentration for inhibiting adhesion molecule expression.[1][3]
-
Solubility: Ensure that this compound is fully dissolved in the solvent before adding it to the cell culture medium. Precipitates can lead to inaccurate results.
-
Controls: Always include appropriate positive (e.g., TNF-α alone) and negative (vehicle control) controls in your experiments.
-
Reproducibility: Use cells with a low passage number and ensure consistent experimental conditions to maintain reproducibility.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the roles of E-selectin and ICAM-1 in various physiological and pathological processes.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Discovery of inhibitors of cell adhesion molecule expression in human endothelial cells. 1. Selective inhibition of ICAM-1 and E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Flow Adhesion Assay for Analyzing Shear-resistant Adhesion of Metastatic Cancer Cells to Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-205804 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-205804 is a potent and selective inhibitor of the induced expression of E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1) on vascular endothelial cells.[1][2][3][4][5] This thieno[2,3-c]pyridine compound was identified through a whole-cell high-throughput screening assay designed to find inhibitors of tumor necrosis factor-alpha (TNFα)-induced expression of cell adhesion molecules.[3][5][6] Its ability to selectively block the expression of E-selectin and ICAM-1 makes it a valuable tool for studying inflammatory processes and for the discovery of new anti-inflammatory therapeutics.[1][6][7] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize modulators of E-selectin and ICAM-1 expression.
Mechanism of Action
A critical step in the inflammatory response is the adhesion and migration of leukocytes from the bloodstream into tissues, a process mediated by the expression of cell adhesion molecules on the surface of endothelial cells.[6][8] Pro-inflammatory cytokines like TNFα and Interleukin-1 beta (IL-1β) induce the expression of E-selectin and ICAM-1. This compound selectively inhibits this induced expression, thereby blocking the initial tethering and firm adhesion of leukocytes to the endothelium.[4][8] Mechanistically, this compound has been shown to translocate to the nucleus and bind to large molecular targets non-covalently.[1]
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against the expression of E-selectin and ICAM-1 in human umbilical vein endothelial cells (HUVECs).
| Target | Stimulant | IC50 (nM) | Cell Line | Reference |
| E-selectin | TNFα | 20 | HUVEC | [1][2][3][4] |
| ICAM-1 | TNFα | 25 | HUVEC | [1][2][3][4] |
| E-selectin | IL-1β | 20 | HUVEC | [4] |
| ICAM-1 | IL-1β | 10 | HUVEC | [4] |
| E-selectin | PMA | >1000 | HUVEC | [4] |
| ICAM-1 | PMA | 40 | HUVEC | [4] |
| Cellular Toxicity | - | 152 µM | HUVEC | [2][8] |
High-Throughput Screening Protocol: Cell-Based ELISA for E-selectin and ICAM-1 Expression
This protocol describes a whole-cell, antibody-based ELISA suitable for high-throughput screening of compounds that inhibit the expression of E-selectin and ICAM-1.
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
96-well clear, flat-bottom tissue culture plates
-
This compound (positive control)
-
Test compounds
-
TNFα (human recombinant)
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (PFA)
-
Bovine Serum Albumin (BSA)
-
Primary antibodies: Mouse anti-human E-selectin and Mouse anti-human ICAM-1
-
Secondary antibody: HRP-conjugated Goat anti-mouse IgG
-
TMB Substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Experimental Protocol
-
Cell Seeding:
-
Culture HUVECs in endothelial cell growth medium.
-
Trypsinize and resuspend cells to a concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate at 37°C, 5% CO₂ for 24 hours to allow for the formation of a confluent monolayer.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and this compound in assay medium. A typical concentration range for this compound would be from 1 nM to 10 µM.
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a 2X working solution of TNFα (20 ng/mL) in assay medium.
-
Add 50 µL of the TNFα solution to each well (final concentration of 10 ng/mL), except for the unstimulated control wells.
-
Incubate for 4-6 hours at 37°C to induce E-selectin and ICAM-1 expression.
-
-
Cell-Based ELISA:
-
Gently wash the cell monolayer three times with 200 µL of PBS.
-
Fix the cells by adding 100 µL of 1% PFA in PBS to each well and incubating for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS and incubating for 1 hour at room temperature.
-
Wash the wells once with PBS.
-
Add 100 µL of the primary antibody (diluted in 1% BSA/PBS) to each well. Use anti-E-selectin for one set of plates and anti-ICAM-1 for another.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells three times with PBS.
-
Add 100 µL of the HRP-conjugated secondary antibody (diluted in 1% BSA/PBS).
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the wells five times with PBS.
-
Add 100 µL of TMB substrate and incubate until sufficient color development is observed (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the blank wells (no cells) from all other readings.
-
Normalize the data by setting the average absorbance of the TNFα-stimulated, vehicle-treated wells as 100% expression and the unstimulated wells as 0% expression.
-
Calculate the percent inhibition for each test compound concentration.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Application in Leukocyte Adhesion Assays
This compound can also be utilized as a positive control in HTS assays designed to measure leukocyte-endothelial adhesion. In such assays, HUVEC monolayers are treated with compounds and stimulated with TNFα as described above. Subsequently, fluorescently labeled leukocytes (e.g., HL-60 cells) are added, and after an incubation period, non-adherent cells are washed away. The remaining fluorescence is quantified as a measure of adhesion. This compound has been shown to reduce the adhesion of flowing human leukocytic cells to HUVEC monolayers by 60% when pretreated at a concentration of 0.1 µM.[8]
Conclusion
This compound is a well-characterized and potent inhibitor of E-selectin and ICAM-1 expression, making it an indispensable tool for high-throughput screening in the field of inflammation research and drug discovery. The provided protocols offer a robust framework for the use of this compound in identifying and characterizing novel inhibitors of cell adhesion molecule expression.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of inhibitors of cell adhesion molecule expression in human endothelial cells. 1. Selective inhibition of ICAM-1 and E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibition of ICAM-1 and E-selectin expression in human endothelial cells. 2. Aryl modifications of 4-(aryloxy)thieno[2,3-c]pyridines with fine-tuning at C-2 carbamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
Troubleshooting & Optimization
A-205804 Technical Support Center: Troubleshooting Solubility and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of A-205804. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful experimentation with this potent and selective inhibitor of E-selectin and ICAM-1 expression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the expression of E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] It is orally bioavailable and is investigated for its potential in treating chronic inflammatory diseases.[1] Its mechanism involves the inhibition of induced expression of E-selectin and ICAM-1 on the surface of endothelial cells, which are critical for the adhesion and migration of leukocytes to sites of inflammation.[3][4] this compound shows high selectivity for E-selectin and ICAM-1 over Vascular Cell Adhesion Molecule-1 (VCAM-1).[3][4][5]
Q2: What are the primary solvents for dissolving this compound?
This compound is a hydrophobic compound with poor aqueous solubility. The most common and effective solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO). It is also soluble in other organic solvents such as ethanol and Dimethylformamide (DMF).
Q3: What is the maximum recommended concentration of DMSO in my cell culture experiments?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[6] Some cell lines may tolerate up to 0.5%, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.[7]
Q4: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. What should I do?
This is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide: Compound Precipitation in Aqueous Media below for detailed solutions.
Q5: How should I store this compound?
This compound powder should be stored at -20°C. Stock solutions in DMSO can be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[8]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| DMSO | ~60 mg/mL (~199.7 mM) | - |
| Ethanol | ~10 mM | - |
| DMF | ~25 mg/mL | - |
| DMF:PBS (pH 7.2) (1:2) | ~0.33 mg/mL | Limited aqueous solubility |
Troubleshooting Guides
Guide 1: Preparing a Stock Solution of this compound
This guide provides a step-by-step protocol for preparing a concentrated stock solution of this compound.
Issue: Difficulty in dissolving this compound powder.
Solution Workflow:
Caption: Workflow for preparing this compound stock solution.
Detailed Steps:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes.
-
Gentle warming to 37°C can also aid dissolution, but be cautious of potential compound degradation.
-
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Guide 2: Compound Precipitation in Aqueous Media
This guide addresses the common issue of this compound precipitating when the DMSO stock is diluted into cell culture medium.
Issue: this compound precipitates out of solution upon addition to aqueous buffers or cell culture media.
Troubleshooting Workflow:
Caption: Troubleshooting this compound precipitation in media.
Solutions:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally ≤ 0.1%).[6] A higher concentration of the organic solvent can cause the hydrophobic compound to "crash out" when introduced to the aqueous environment.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform one or more intermediate dilutions in media. This gradual decrease in solvent polarity can help maintain solubility.
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Slow Addition and Mixing: Add the DMSO stock solution dropwise to the pre-warmed media while gently swirling the culture vessel. This facilitates rapid and even dispersal of the compound.[9]
-
Vehicle Control is Crucial: Always include a vehicle control in your experiments. This consists of the same final concentration of DMSO in the media without the this compound.[10][11][12] This will help you to distinguish the effects of the compound from the effects of the solvent.
Experimental Protocols
Protocol 1: In Vitro Inhibition of ICAM-1 Expression in HUVECs
This protocol details a cell-based ELISA to measure the inhibition of TNF-α-induced ICAM-1 expression on Human Umbilical Vein Endothelial Cells (HUVECs) by this compound.
Experimental Workflow:
Caption: Workflow for HUVEC ICAM-1 inhibition assay.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
96-well tissue culture plates
-
This compound
-
DMSO (anhydrous)
-
Recombinant Human TNF-α
-
Phosphate Buffered Saline (PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Mouse anti-human ICAM-1
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
TMB Substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HUVECs into 96-well plates at a density that will result in a confluent monolayer after 24-48 hours.
-
Pre-treatment:
-
Prepare serial dilutions of this compound in endothelial cell growth medium from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., 0.1%).
-
Aspirate the old medium from the confluent HUVEC monolayer and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Add TNF-α to all wells (except the unstimulated control) to a final concentration of 10 ng/mL.
-
Incubate for 4-6 hours at 37°C to induce ICAM-1 expression.
-
-
Cell-based ELISA:
-
Gently wash the cell monolayer three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-ICAM-1 antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the cells five times with PBS.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding Stop Solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance (wells with no cells).
-
Normalize the data to the TNF-α stimulated control.
-
Plot the normalized absorbance against the log of the this compound concentration and determine the IC₅₀ value.
-
Signaling Pathway
This compound acts by inhibiting the expression of E-selectin and ICAM-1, which are key adhesion molecules involved in the inflammatory response. The simplified signaling pathway leading to their expression is depicted below.
Caption: this compound inhibits TNF-α-induced gene expression.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of ICAM-1 and E-selectin expression in human endothelial cells. 2. Aryl modifications of 4-(aryloxy)thieno[2,3-c]pyridines with fine-tuning at C-2 carbamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: A-205804 In Vivo Efficacy Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing A-205804 in in vivo efficacy experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Compound Handling and Formulation
Q1: How should I store and handle this compound?
This compound should be stored as a solid at -20°C for long-term stability (up to 2 years). For stock solutions, it is recommended to store them at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.
Q2: What is the recommended vehicle for oral administration of this compound?
This compound is orally bioavailable.[1] For in vivo oral administration, several vehicle formulations can be considered. A common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a suitable vehicle. Two recommended vehicle formulations are:
-
10% DMSO in 90% (20% SBE-β-CD in Saline): This formulation can yield a clear solution with a solubility of at least 2.08 mg/mL.[1]
-
10% DMSO in 90% Corn oil: This creates a suspension suitable for oral gavage.[1]
It is crucial to prepare the final dosing solution fresh on the day of administration.[1]
Q3: this compound is precipitating out of my formulation. What should I do?
Precipitation can be a common issue, especially with hydrophobic compounds. Here are a few troubleshooting steps:
-
Ensure complete initial dissolution: Make sure this compound is fully dissolved in DMSO before adding the aqueous or oil component. Gentle heating or sonication can aid dissolution.[1]
-
Optimize vehicle composition: If using an aqueous-based vehicle, you might need to adjust the percentage of co-solvents or try alternative solubilizing agents.
-
Prepare fresh daily: As recommended, always prepare the formulation immediately before dosing to minimize the chance of precipitation over time.[1]
Experimental Design and Execution
Q4: What is a typical starting dose for in vivo efficacy studies with this compound?
Published studies have used oral doses of 5 mg/kg in rats for pharmacokinetic analysis and 10 mg/kg in mice to attenuate E-selectin expression.[1] A dose-finding study is always recommended to determine the optimal dose for your specific animal model and disease indication.
Q5: What is the recommended dosing frequency?
The dosing frequency will depend on the pharmacokinetic profile of this compound and the experimental model. This compound has a reported half-life of 1 hour in rats.[1] Based on this, a once or twice daily dosing regimen might be appropriate. In some mouse studies, this compound has been administered three times per week for two weeks.[1]
Q6: I am not observing the expected efficacy in my in vivo model. What are the potential reasons?
Several factors can contribute to a lack of in vivo efficacy despite promising in vitro data. Consider the following:
-
Pharmacokinetics: The compound may have poor absorption, rapid metabolism, or high clearance in your animal model, preventing it from reaching therapeutic concentrations at the target site. A pilot pharmacokinetic study can help assess this.
-
Dose and Schedule: The dose might be too low, or the dosing schedule may not be frequent enough to maintain therapeutic levels.
-
Target Engagement: It is crucial to confirm that this compound is engaging its target (inhibiting E-selectin and ICAM-1 expression) in vivo. This can be assessed by measuring the expression of these adhesion molecules in relevant tissues.
-
Animal Model: The chosen animal model may not accurately recapitulate the human disease, or the role of E-selectin and ICAM-1 in the pathology might be different than anticipated.
-
Compound Stability: Ensure the compound is stable in the formulation and under the experimental conditions.
Data Interpretation
Q7: What are the key endpoints to measure in an this compound in vivo efficacy study?
The primary endpoints will be specific to your disease model. However, general endpoints to consider include:
-
Pharmacodynamic markers: Measurement of E-selectin and ICAM-1 expression in target tissues (e.g., endothelium) via techniques like immunohistochemistry (IHC) or quantitative PCR.
-
Disease-specific readouts: These could include tumor growth inhibition in cancer models, reduction in inflammatory cell infiltration in inflammatory disease models, or improvement in clinical scores in autoimmune models.
-
Toxicity monitoring: Regular monitoring of animal body weight, clinical signs of toxicity, and, if necessary, histopathological analysis of major organs.
Quantitative Data Summary
| Parameter | Value | Species | Administration | Source |
| IC50 (E-selectin) | 20 nM | Human (in vitro) | N/A | [1] |
| IC50 (ICAM-1) | 25 nM | Human (in vitro) | N/A | [1] |
| Half-life (t1/2) | 1 hour | Rat | 5 mg/kg, oral | [1] |
| Efficacious Dose | 10 mg/kg | Mouse | Oral, 3x/week | [1] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of this compound in a Mouse Model of Inflammation
This protocol provides a general framework. Specific details will need to be optimized for your particular model.
-
Animal Model: Select a suitable mouse model of inflammation where E-selectin and ICAM-1 play a significant role.
-
Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 10 mg/kg)
-
Group 3 (Optional): Positive control (a known anti-inflammatory drug)
-
-
Formulation Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On each dosing day, prepare the final oral formulation by diluting the stock solution in the chosen vehicle (e.g., 10% DMSO in 90% corn oil).
-
-
Dosing:
-
Administer the vehicle or this compound solution orally (e.g., via gavage) at the predetermined dose and schedule.
-
-
Monitoring:
-
Monitor animal health, body weight, and clinical signs of disease throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study, collect relevant tissues for analysis.
-
Pharmacodynamics: Analyze the expression of E-selectin and ICAM-1 in the target tissue using IHC or western blotting.
-
Efficacy: Evaluate disease-specific parameters (e.g., paw volume in an arthritis model, inflammatory cell count in bronchoalveolar lavage fluid in an asthma model).
-
-
Data Analysis:
-
Statistically compare the outcomes between the treatment and control groups.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for in vivo efficacy.
Caption: Troubleshooting logic for lack of efficacy.
References
How to prevent A-205804 precipitation in media
Welcome to the technical support center for A-205804. This guide provides troubleshooting advice and answers to frequently asked questions to help you prevent the precipitation of this compound in your cell culture media, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of E-selectin and ICAM-1 (Intercellular Adhesion Molecule-1) expression.[1][2] It is used in research to study inflammatory processes where leukocyte-endothelial cell adhesion is critical.[3] A critical event in inflammation is the induced expression of adhesion molecules like E-selectin and ICAM-1 on the surface of vascular endothelial cells, which recruit leukocytes to the site of inflammation.[2] this compound inhibits the expression of these molecules, thereby attenuating inflammatory responses.[3][4][5] The compound acts by translocating to the nucleus to inhibit the cytokine-induced expression of E-selectin and ICAM-1.[1][3]
Q2: My this compound precipitated after I added it to my cell culture medium. What are the common causes?
Precipitation of hydrophobic compounds like this compound in aqueous solutions such as cell culture media is a common issue. The primary causes include:
-
Poor Aqueous Solubility: this compound is poorly soluble in water.[1][3][6]
-
Solvent Shock: The compound is typically dissolved in a concentrated organic solvent like DMSO. When this concentrated stock is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[7]
-
Exceeding Solubility Limit: The final concentration of this compound in the medium may have exceeded its maximum solubility in that specific medium formulation.[7]
-
Temperature Fluctuations: Moving media from cold storage to a 37°C incubator can alter compound solubility.[7][8] Similarly, repeated freeze-thaw cycles of the stock solution can promote precipitation.[1][7]
-
Interaction with Media Components: Components within the media, such as salts (e.g., calcium, phosphate) and proteins from serum, can interact with this compound and reduce its solubility.[7][8][9][10]
Q3: What is the best solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound. It is highly soluble in DMSO, with concentrations of up to 100 mM achievable.[11] It is crucial to use anhydrous, high-quality DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1][11] While some solubility in ethanol has been reported, it is significantly lower and less consistent than in DMSO.[3][6][12] this compound is considered insoluble in water.[1][3]
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in common laboratory solvents. For optimal results, always refer to the batch-specific data on the Certificate of Analysis.
| Solvent | Reported Solubility | Recommendations & Notes |
| DMSO | ≥30-60 mg/mL (100-200 mM)[1][6] | The recommended solvent for primary stock solutions. Use fresh, anhydrous DMSO as it is hygroscopic.[1][11] Sonication or warming to 60°C can aid dissolution.[11] |
| Ethanol | ~10 mM or <1-3 mg/mL[6][12] | Solubility is limited and may be inconsistent. Not recommended for high-concentration stock solutions. |
| Water | Insoluble[1][3] | Do not attempt to dissolve this compound directly in water or aqueous buffers. |
Experimental Protocols
Protocol for Preparing and Diluting this compound to Prevent Precipitation
This protocol outlines the best practices for dissolving this compound and preparing working solutions for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a High-Concentration Primary Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10-100 mM stock solution in anhydrous DMSO. For example, to make a 30 mM stock, add 1 mL of DMSO to 9 mg of this compound (MW: 300.39).
-
Ensure complete dissolution. If necessary, use sonication or gentle warming (up to 60°C) to fully dissolve the compound.[11] Visually inspect the solution to ensure there are no visible particles.
-
-
Create Aliquots for Storage:
-
Prepare Intermediate and Working Solutions:
-
Before treating cells, pre-warm your complete cell culture medium to 37°C.[7]
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Crucial Step: Perform a serial dilution. Do not add the highly concentrated DMSO stock directly to your final culture volume.
-
Example Dilution: To achieve a final concentration of 1 µM in 10 mL of media, first prepare an intermediate dilution by adding 1 µL of a 10 mM stock to 999 µL of pre-warmed media (creates a 10 µM intermediate solution). Vortex gently.
-
Then, add 1 mL of this 10 µM intermediate solution to the remaining 9 mL of media to reach the final 1 µM concentration.
-
-
Addition to Cell Culture:
-
When adding the final working solution to your cells, add it dropwise while gently swirling the culture plate or flask to ensure rapid and even distribution.[13] This helps avoid localized areas of high concentration that can lead to precipitation.
-
Always include a vehicle control in your experiments (e.g., media with the same final concentration of DMSO used for the highest this compound concentration).
-
Troubleshooting Guide
Issue: I followed the protocol, but I still see a precipitate in my media.
Use this guide to troubleshoot the potential cause.
| Question | Possible Cause | Recommended Solution |
| Is the precipitate visible immediately after adding this compound to the medium? | Solvent Shock / Concentration. The final concentration may be too high, or the dilution was too rapid. | 1. Lower the final concentration of this compound. 2. Ensure the final DMSO concentration is <0.5%.[14] 3. Add the compound solution more slowly to the medium while swirling.[13] |
| Did the precipitate form over time in the incubator? | Compound Instability or Interaction. The compound may be unstable at 37°C or interacting with media components as cells metabolize. | 1. Test the solubility of this compound in a simpler buffered solution (e.g., PBS) to see if media components are the issue.[7] 2. Reduce the serum concentration in your medium if possible, as proteins can cause precipitation. |
| Have you checked your DMSO and stock solution? | Poor Quality Solvent / Old Stock. Moisture in the DMSO or an old, repeatedly frozen-thawed stock can be the source. | 1. Use a fresh vial of anhydrous, high-purity DMSO.[1][11] 2. Prepare a fresh primary stock solution from the this compound powder. |
| Is your cell culture medium formulation unique? | Media Composition. High concentrations of certain salts (calcium, phosphate) can lead to precipitate formation.[7][8][10] | 1. Try a different media formulation (e.g., DMEM vs. RPMI-1640) to see if it impacts solubility.[7] |
Visual Guides
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of inhibitors of cell adhesion molecule expression in human endothelial cells. 1. Selective inhibition of ICAM-1 and E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | Integrin inhibitor | CAS 251992-66-2 | A205804|inhibitor of E-selectin and intercellular adhesion molecule-1 (ICAM-1)| InvivoChem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | Integrin | TargetMol [targetmol.com]
- 13. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Interpreting unexpected results in A-205804 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using A-205804, a potent and selective inhibitor of E-selectin and ICAM-1 expression. Unexpected results can arise from various factors, from experimental design to data interpretation. This guide is intended for researchers, scientists, and drug development professionals to navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and unexpected results encountered during experiments with this compound.
Q1: Why am I observing high variability in my IC50 values for this compound between experiments?
A1: High variability in IC50 values is a common issue in cell-based assays and can be attributed to several factors:
-
Cell Line & Passage Number: Different endothelial cell lines (e.g., HUVECs, HCAECs) can respond differently to this compound. Furthermore, high passage numbers can lead to phenotypic drift and altered responses. It is recommended to use cells within a consistent and low passage range.
-
Cell Density: The density of your endothelial cells at the time of treatment can significantly impact the outcome. Over-confluent or under-confluent monolayers will respond differently to inflammatory stimuli and inhibitors. Ensure consistent cell seeding densities across experiments.
-
Stimulant Potency: The activity of the inflammatory stimulus (e.g., TNF-α, IL-1β) can degrade over time. Use freshly prepared or properly stored aliquots of your stimulant to ensure consistent induction of ICAM-1 and E-selectin.
-
Incubation Time: The duration of both the stimulus and this compound treatment should be consistent. Variations in incubation times can lead to differing levels of target protein expression and inhibition.
-
Assay Method: Different methods for quantifying protein expression (e.g., flow cytometry, cell-based ELISA, Western blot) have varying sensitivities and dynamic ranges, which can lead to different calculated IC50 values.
Troubleshooting Steps:
-
Standardize your cell culture protocol, including seeding density and passage number.
-
Perform a dose-response curve for your inflammatory stimulus to ensure you are using a concentration in the linear range of the response.
-
Maintain a consistent and optimized incubation time for both the stimulus and this compound.
-
If possible, use orthogonal methods to confirm your results.
Q2: I am not observing the expected inhibition of ICAM-1 or E-selectin expression with this compound. What could be the cause?
A2: A lack of inhibitory effect can be frustrating. Here are some potential causes:
-
This compound Solubility and Stability: this compound is soluble in DMSO but has poor aqueous solubility.[1] Ensure that your stock solution is fully dissolved and that the final concentration of DMSO in your cell culture medium is not toxic to your cells (typically <0.1%). This compound may also degrade in aqueous solutions over time; it is best to prepare fresh dilutions from a frozen stock for each experiment.
-
Inadequate Stimulation: If the expression of ICAM-1 and E-selectin is not sufficiently induced by your inflammatory stimulus, the inhibitory effect of this compound may not be apparent. Confirm the induction of your target proteins with a positive control (stimulant alone).
-
Incorrect Timing of Treatment: this compound inhibits the expression of ICAM-1 and E-selectin. Therefore, it is crucial to pre-incubate the cells with this compound before adding the inflammatory stimulus.
-
Cell Health: Unhealthy or stressed cells may not respond appropriately to stimuli or inhibitors. Ensure your cells are healthy and viable before starting the experiment.
Troubleshooting Steps:
-
Verify the concentration and integrity of your this compound stock solution.
-
Confirm that your inflammatory stimulus is active and induces a robust expression of ICAM-1 and E-selectin.
-
Optimize the pre-incubation time with this compound before adding the stimulus.
-
Perform a cell viability assay to ensure that the concentrations of this compound and vehicle (DMSO) are not cytotoxic.
Q3: My flow cytometry and Western blot results for this compound's effect on ICAM-1/E-selectin expression are not consistent. Why might this be?
A3: Discrepancies between different analytical methods can arise from the specific aspects of protein expression they measure:
-
Flow Cytometry: Measures the expression of proteins on the cell surface of individual, intact cells.
-
Western Blot: Measures the total cellular protein (both surface and intracellular) from a lysed cell population.
An inhibitor like this compound might affect protein trafficking to the cell surface differently than it affects total protein synthesis. This could lead to a more pronounced effect in a flow cytometry experiment compared to a Western blot. Additionally, antibody clones and their binding affinities can differ between the two applications.
Troubleshooting Steps:
-
Ensure you are using antibodies validated for each specific application.
-
Consider the possibility that this compound may have differential effects on total protein expression versus surface localization.
-
When possible, use the same primary antibody clone for both techniques if it has been validated for both.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Stimulant | Cell Type | IC50 (nM) | Reference |
| E-selectin | TNF-α | HUVEC | 20 | [2] |
| ICAM-1 | TNF-α | HUVEC | 25 | [2] |
| VCAM-1 | TNF-α | HUVEC | >1000 | [2] |
| E-selectin | IL-1β | HUVEC | 20 | [3] |
| ICAM-1 | IL-1β | HUVEC | 10 | [3] |
| E-selectin | PMA | HUVEC | >1000 | [3] |
| ICAM-1 | PMA | HUVEC | 40 | [3] |
Table 2: Cellular Toxicity of this compound
| Cell Type | Assay | IC50 (µM) | Reference |
| HUVEC | Not Specified | 152 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Adhesion Assay (Static Conditions)
This protocol describes a method to assess the adhesion of leukocytes (e.g., THP-1 cells) to a monolayer of human umbilical vein endothelial cells (HUVECs).
-
Plate Coating: Coat a 96-well plate with 0.1% gelatin and incubate for 1 hour at 37°C. Aspirate the gelatin solution and allow the plate to air dry.
-
HUVEC Seeding: Seed HUVECs at a density of 5 x 104 cells/well and culture until a confluent monolayer is formed (typically 24-48 hours).
-
This compound Pre-treatment: Pre-incubate the HUVEC monolayer with various concentrations of this compound (or vehicle control) for 1-2 hours at 37°C.
-
Inflammatory Stimulation: Add an inflammatory stimulus such as TNF-α (e.g., 10 ng/mL) to the wells and incubate for 4-6 hours at 37°C.
-
Leukocyte Labeling: While HUVECs are being stimulated, label your leukocyte suspension (e.g., THP-1 cells) with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.
-
Co-culture: Wash the HUVEC monolayer gently with pre-warmed PBS. Add the labeled leukocytes to the HUVEC monolayer and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent leukocytes.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
Protocol 2: Flow Cytometry for ICAM-1 and E-selectin Expression
This protocol details the analysis of cell surface expression of ICAM-1 and E-selectin on HUVECs.
-
Cell Culture and Treatment: Culture HUVECs in a 6-well plate until confluent. Treat the cells with this compound and an inflammatory stimulus as described in the cell adhesion assay protocol.
-
Cell Detachment: Gently detach the cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to preserve surface proteins.
-
Staining: Resuspend the cells in ice-cold FACS buffer (PBS with 1% BSA). Add fluorochrome-conjugated primary antibodies against ICAM-1 and E-selectin (and corresponding isotype controls) and incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with ice-cold FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Data Acquisition: Resuspend the cells in FACS buffer and analyze using a flow cytometer. Gate on the live cell population based on forward and side scatter.
-
Data Analysis: Determine the median fluorescence intensity (MFI) for ICAM-1 and E-selectin staining and normalize to the isotype control.
Protocol 3: Western Blot for ICAM-1 and E-selectin
This protocol outlines the detection of total cellular ICAM-1 and E-selectin by Western blot.
-
Cell Lysis: After treatment, wash the HUVEC monolayer with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ICAM-1, E-selectin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the expression of ICAM-1 and E-selectin to the loading control.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound experiments.
Caption: TNF-α signaling pathway leading to ICAM-1 and E-selectin expression.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: A logical approach to troubleshooting unexpected this compound results.
References
A-205804 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of A-205804.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound should be stored as a powder at -20°C for long-term stability, where it can be kept for up to three years.[1][2] For shorter periods, storage at 4°C for up to two years is also acceptable.[2] The compound is stable at ambient temperature for short durations, such as during shipping.[2]
Q2: How should I store this compound once it is in solution?
Stock solutions of this compound should be aliquoted to prevent degradation from repeated freeze-thaw cycles.[1][3] For maximum stability, store these aliquots at -80°C, where they can be viable for up to a year.[1][3] If storing at -20°C, the solution should be used within one to six months.[1][2] It is generally recommended to use freshly prepared solutions.[4]
Q3: In what solvents is this compound soluble?
This compound is readily soluble in DMSO, with reported solubilities of ≥30 mg/mL and 60 mg/mL (approximately 199.73 mM).[1][4] It is also soluble in ethanol to at least 10 mM. However, this compound is insoluble in water.[1][2][4] For in vivo studies, a common practice is to first dissolve the compound in DMSO and then dilute it with a suitable vehicle like corn oil.[1]
Q4: How can I prepare this compound for in vivo experiments?
For oral administration in animal models, this compound can be dissolved in 1% dimethyl sulfoxide (DMSO) and 20% SBE-β-CD.[5] Another method involves dissolving it in DMSO first and then mixing with corn oil.[1] It is crucial to prepare these formulations freshly on the day of use to ensure stability and efficacy.[3]
Data Summary Tables
Table 1: this compound Storage Conditions and Stability
| Form | Storage Temperature | Stability Period | Citations |
| Powder | -20°C | 3 years | [1][2] |
| Powder | 4°C | 2 years | [2] |
| In Solvent | -80°C | 1 year | [1][3] |
| In Solvent | -20°C | 1-6 months | [1][2][3] |
Table 2: this compound Solubility
| Solvent | Solubility | Citations |
| DMSO | ≥30 mg/mL, 60 mg/mL (199.73 mM), up to 100 mM | [1][2][4] |
| Ethanol | up to 10 mM | |
| Water | Insoluble | [1][2][4] |
Troubleshooting Guide
Issue: My this compound solution appears cloudy or has precipitated.
-
Possible Cause: The solubility limit may have been exceeded, or the solvent may have absorbed moisture, which can reduce solubility in DMSO.[1]
-
Solution: Gently warm the solution at 37°C and use an ultrasonic bath to aid dissolution.[5] Ensure you are using fresh, anhydrous DMSO.[1]
Issue: I am observing inconsistent results between experiments.
-
Possible Cause: This could be due to the degradation of this compound from improper storage or multiple freeze-thaw cycles of the stock solution.[1][3]
-
Solution: Always use freshly prepared working solutions.[3] Ensure that stock solutions are properly aliquoted and stored at -80°C to minimize degradation.
Experimental Protocols & Visualizations
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can assist with dissolution.[5]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.[1][3]
Troubleshooting Logic for this compound Solution Instability
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Integrin inhibitor | CAS 251992-66-2 | A205804|inhibitor of E-selectin and intercellular adhesion molecule-1 (ICAM-1)| InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. file.glpbio.com [file.glpbio.com]
Addressing A-205804 cytotoxicity in primary cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing A-205804 in primary cell cultures. The information is designed to help address common challenges, particularly unexpected cytotoxicity, and to provide standardized protocols for assessing the compound's effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the expression of E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2][3] It is orally bioavailable and is utilized in research focused on chronic inflammatory diseases.[4][5] By inhibiting the expression of these key adhesion molecules on the surface of endothelial cells, this compound effectively reduces the adhesion and subsequent migration of leukocytes, a critical step in the inflammatory response.[1][5] Mechanistically, this compound translocates to the nucleus and binds to large molecular targets non-covalently.[1]
Q2: What are the typical working concentrations for this compound?
The effective concentration of this compound for inhibiting its targets is in the nanomolar range. For in vitro studies, a concentration of 0.1 µM has been shown to significantly reduce the adhesion of human leukocytic cells to a monolayer of Human Umbilical Vein Endothelial Cells (HUVECs).[5]
Q3: Is this compound known to be cytotoxic to primary cells?
Yes, like many small molecule inhibitors, this compound can exhibit cytotoxicity at higher concentrations. It is crucial to distinguish between the desired inhibitory effect and off-target cytotoxicity.
Q4: What are the downstream consequences of inhibiting E-selectin and ICAM-1?
Inhibiting E-selectin and ICAM-1 primarily disrupts the adhesion cascade of leukocytes to the endothelium, a key process in inflammation.[2][3][6] This can lead to reduced immune cell infiltration into tissues. Beyond adhesion, signaling through ICAM-1 can influence endothelial permeability. Therefore, inhibiting this interaction may have effects on vascular barrier function.[7]
Troubleshooting Guide: this compound Induced Cytotoxicity
This guide addresses common issues related to unexpected cytotoxicity when using this compound in primary cell cultures.
Problem 1: High levels of cell death observed at effective inhibitory concentrations.
-
Possible Cause: Primary cells, especially endothelial cells, can be sensitive to small molecule inhibitors. The observed cytotoxicity might be an on-target effect that is exacerbated in certain primary cell types or an off-target effect.
-
Solution:
-
Optimize Concentration: Perform a detailed dose-response curve to determine the optimal concentration that provides significant inhibition of E-selectin and ICAM-1 expression without causing excessive cell death.
-
Reduce Exposure Time: Limit the duration of exposure to this compound. It is possible that a shorter incubation time is sufficient to achieve the desired inhibitory effect while minimizing cytotoxicity.
-
Serum Concentration: The presence of serum proteins can sometimes mitigate the cytotoxic effects of a compound by binding to it and reducing its free concentration. Experiment with varying serum concentrations in your culture medium.
-
Problem 2: Inconsistent results and variability in cytotoxicity between experiments.
-
Possible Cause: Inconsistency in experimental conditions can lead to variable results, especially with sensitive primary cells.
-
Solution:
-
Standardize Cell Culture Conditions: Ensure that cell passage number, confluency at the time of treatment, and media composition are consistent across all experiments.
-
Compound Handling: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to avoid degradation. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic to the cells (typically below 0.1%).
-
Use Appropriate Controls: Always include a vehicle control (cells treated with the same concentration of solvent used to dissolve this compound) to account for any solvent-induced toxicity.
-
Problem 3: Difficulty in distinguishing between cytotoxicity and cytostatic effects.
-
Possible Cause: this compound might be inhibiting cell proliferation (cytostatic effect) rather than directly causing cell death (cytotoxic effect). Standard viability assays based on metabolic activity may not distinguish between these two outcomes.
-
Solution:
-
Cell Proliferation Assay: In addition to a viability assay, perform a direct cell proliferation assay, such as a BrdU incorporation assay or cell counting over time, to assess the effect of this compound on cell division.
-
Apoptosis Assay: To confirm if cell death is occurring via apoptosis, use an assay that detects markers of apoptosis, such as Annexin V staining or caspase activity assays.
-
Quantitative Data
The following tables summarize the known inhibitory and cytotoxic concentrations of this compound. It is important to note that the cytotoxic data is specific to Human Umbilical Vein Endothelial Cells (HUVECs), and these values may vary in other primary cell types.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target | Cell Type | IC50 | Reference |
| E-selectin Expression | HUVEC | 20 nM | [2][4] |
| ICAM-1 Expression | HUVEC | 25 nM | [2][4] |
Table 2: Cytotoxic Concentration (IC50) of this compound
| Cell Type | Assay | IC50 | Reference |
| HUVEC | Not Specified | 152 µM | [4][5] |
Experimental Protocols
1. Protocol: Assessment of this compound Cytotoxicity using MTT Assay in Primary Endothelial Cells
This protocol is adapted for determining the cytotoxicity of this compound in primary endothelial cells, such as HUVECs.
Materials:
-
Primary endothelial cells (e.g., HUVECs)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the primary endothelial cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., from 0.1 µM to 200 µM) to determine the IC50 value.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: this compound inhibits E-selectin and ICAM-1 expression.
Caption: Workflow for troubleshooting this compound cytotoxicity.
Caption: Signaling pathway for ICAM-1 and E-selectin expression.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Discovery of inhibitors of cell adhesion molecule expression in human endothelial cells. 1. Selective inhibition of ICAM-1 and E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. Selective inhibition of ICAM-1 and E-selectin expression in human endothelial cells. 2. Aryl modifications of 4-(aryloxy)thieno[2,3-c]pyridines with fine-tuning at C-2 carbamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukocyte rolling and adhesion via ICAM-1 signals to endothelial permeability. Focus on “Leukocyte rolling and adhesion both contribute to regulation of microvascular permeability to albumin via ligation of ICAM-1” - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A-205804 Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the bioavailability of A-205804 in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experiments.
Troubleshooting Guide
Issue 1: Low or Variable Oral Bioavailability of this compound
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor Aqueous Solubility | This compound is practically insoluble in water, which is a primary reason for low oral bioavailability. To address this, consider the following formulation strategies: - Co-solvent Systems: Prepare a stock solution of this compound in a water-miscible solvent like DMSO and then dilute it with a vehicle such as corn oil or a saline solution containing a solubilizing agent like 20% SBE-β-CD.[1] - Lipid-Based Formulations: Formulations with lipids can enhance the absorption of lipophilic drugs. A simple formulation involves dissolving a DMSO stock of this compound in corn oil.[2] - Amorphous Solid Dispersions: For more advanced formulation, consider creating an amorphous solid dispersion to improve the dissolution rate. |
| Precipitation in the Gastrointestinal (GI) Tract | The formulation may be clear initially but could precipitate upon contact with GI fluids. To mitigate this: - Use of Surfactants: Incorporate a small percentage of a biocompatible surfactant, such as Tween-80, into the formulation to maintain the drug in a solubilized state.[1] - In Vitro Dissolution Testing: Perform in vitro dissolution tests that mimic the pH and composition of the stomach and intestines to assess the stability of your formulation. |
| First-Pass Metabolism | Thienopyridine derivatives can be subject to metabolism in the liver.[3] While specific data for this compound is limited, consider the possibility of first-pass metabolism contributing to low bioavailability. - CYP450 Inhibition: In exploratory studies, co-administration with a broad-spectrum cytochrome P450 inhibitor may help to understand the extent of first-pass metabolism.[4] |
| Inconsistent Dosing or Animal Handling | Variability in experimental procedures can lead to inconsistent results. - Standardize Procedures: Ensure consistent fasting times for animals before dosing. Use precise oral gavage techniques to deliver the formulation directly to the stomach.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting formulation for an oral bioavailability study of this compound in rats?
A1: A common and effective starting point is to first dissolve this compound in DMSO to create a concentrated stock solution. This stock can then be diluted for dosing. Two suggested formulations are:
-
For oil-based delivery: Add the DMSO stock solution to corn oil. For example, a 1 mL working solution can be made by adding 50 μL of a 60 mg/mL DMSO stock to 950 μL of corn oil.[2]
-
For aqueous-based delivery: Add the DMSO stock solution to a saline solution containing a solubilizing agent. For instance, a 1 mL working solution can be prepared by adding 100 μL of a 20.8 mg/mL DMSO stock to 900 μL of 20% SBE-β-CD in saline.[1]
It is crucial to ensure the final DMSO concentration is low to avoid toxicity, especially if the animal is weak.[1]
Q2: What are some key pharmacokinetic parameters of this compound from preclinical studies?
A2: While comprehensive public data is limited, the following table summarizes available information on the oral administration of this compound.
| Parameter | Species | Dose (p.o.) | Value |
| Half-life (t½) | Rat | 5 mg/kg | 1 hour[1] |
| Efficacy | Mouse | 10 mg/kg | Attenuated E-selectin expression[1] |
Q3: How does this compound inhibit E-selectin and ICAM-1 expression?
A3: this compound is a potent and selective inhibitor of E-selectin and ICAM-1 expression.[2] The expression of these adhesion molecules is induced by inflammatory cytokines and is largely regulated by the activation of the transcription factor NF-κB.[6][7] this compound is thought to interfere with this signaling pathway, leading to a reduction in the expression of E-selectin and ICAM-1 on the surface of endothelial cells.[8]
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
-
Animal Preparation: Fast male Sprague-Dawley rats (200-250 g) overnight (approximately 12 hours) with free access to water.
-
Formulation Preparation: Prepare the this compound formulation on the day of the experiment. Ensure it is a homogenous solution or suspension.
-
Dosing:
-
Weigh each rat immediately before dosing.
-
Calculate the required dose volume based on the animal's weight and the desired dose (e.g., 5 mg/kg). The maximum recommended dosing volume is 10 mL/kg, though smaller volumes are preferable.[9]
-
Use a proper-sized, ball-tipped gavage needle (e.g., 16-18 gauge for rats).[9]
-
Gently restrain the rat and insert the gavage needle into the esophagus, delivering the formulation directly into the stomach.[5]
-
-
Post-Dosing Monitoring: Observe the animal for any signs of distress immediately after dosing and periodically throughout the study.[9]
Protocol 2: Blood Collection for Pharmacokinetic Analysis in Rats
-
Materials: Prepare heparinized tubes for blood collection.
-
Blood Sampling Schedule: Collect blood samples at predetermined time points to capture the absorption, distribution, and elimination phases of the drug (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collection Technique (Tail Vein):
-
Warm the rat's tail to dilate the blood vessels.
-
Use a sterile needle to puncture the lateral tail vein.
-
Collect the required blood volume into a heparinized tube. The recommended blood volume to be collected should not exceed established guidelines to ensure animal welfare.[10]
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
-
Visualizations
Signaling Pathway of E-selectin and ICAM-1 Expression
The following diagram illustrates the signaling pathway leading to the expression of E-selectin and ICAM-1, which is inhibited by this compound. Inflammatory stimuli activate the NF-κB pathway, leading to the transcription of genes for these adhesion molecules.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow for Improving Bioavailability
This workflow outlines the steps to systematically improve the oral bioavailability of this compound.
Caption: Workflow for enhancing this compound bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoids and polymer derivatives as CYP3A4 inhibitors for improved oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downstate.edu [downstate.edu]
- 6. NF-kappaB activation for constitutive expression of VCAM-1 and ICAM-1 on B lymphocytes and plasma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. apexbt.com [apexbt.com]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. einsteinmed.edu [einsteinmed.edu]
A-205804 Technical Support Center: Troubleshooting Lot-to-Lot Variability and Ensuring Quality Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from the lot-to-lot variability of A-205804. Our goal is to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the expression of E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] It functions by translocating to the nucleus and non-covalently binding to large molecular targets (>650 kDa), thereby preventing the induced expression of these cell adhesion molecules.[2] This inhibitory action reduces leukocyte-endothelial adhesion and migration, making it a valuable tool for studying inflammatory processes.[1][2]
Q2: We are observing inconsistent results between different batches of this compound. What could be the cause?
Lot-to-lot variability is a known challenge in research reagents. For a small molecule inhibitor like this compound, this can manifest as differences in:
-
Purity: The percentage of the active compound versus impurities.
-
Solubility: Variations in crystalline structure or the presence of minor impurities can affect how well the compound dissolves.
-
Potency (IC50): Minor structural variations or the presence of inactive isomers can alter the effective concentration.
We recommend performing a set of quality control checks on each new lot to establish a baseline for comparison.
Q3: How should I prepare and store my this compound stock solutions?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[1] It is soluble in DMSO up to 100 mM.[3] For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[4] When preparing for in vivo studies, ensure the use of fresh, high-quality DMSO, as it can be hygroscopic and affect solubility.[1]
Q4: What are the typical working concentrations for this compound in cell-based assays?
The effective concentration of this compound is dependent on the cell type and the specific experimental conditions. The reported IC50 values for the inhibition of TNF-α-induced E-selectin and ICAM-1 expression are 20 nM and 25 nM, respectively.[4][1][2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Troubleshooting Guides
Issue 1: Reduced or No Inhibitory Effect of this compound
Possible Causes and Solutions:
-
Degraded Compound:
-
Verify Storage Conditions: Ensure the compound has been stored correctly at -20°C (powder) or -80°C (in DMSO).
-
Prepare Fresh Stock Solution: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh solution from the powder.
-
-
Inaccurate Concentration:
-
Recalibrate Instruments: Ensure balances and pipettes are properly calibrated.
-
Confirm Solubility: Visually inspect the stock solution to ensure the compound is fully dissolved. If precipitation is observed, gentle warming or sonication may be necessary.[4]
-
-
Sub-optimal Assay Conditions:
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase.
-
Inducer Concentration: Verify the concentration and activity of the inducing agent (e.g., TNF-α, IL-1β).
-
Issue 2: Higher than Expected Cell Toxicity
Possible Causes and Solutions:
-
Solvent Toxicity:
-
Limit DMSO Concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.
-
Include Vehicle Control: Always include a vehicle control (medium with the same concentration of DMSO as the treated wells) to assess the effect of the solvent alone.
-
-
Compound Purity:
-
Review Certificate of Analysis (CoA): Check the CoA for the specific lot for any noted impurities.
-
Perform Purity Check: If significant toxicity is observed, consider an independent purity analysis via High-Performance Liquid Chromatography (HPLC).
-
Quality Control for this compound
To mitigate the impact of lot-to-lot variability, we recommend the following quality control procedures for each new batch of this compound.
Data Presentation: this compound Lot Comparison
| Parameter | Lot A (Reference) | Lot B (New) | Acceptance Criteria |
| Purity (by HPLC) | 99.5% | 99.2% | ≥ 98% |
| Appearance | White to off-white solid | Conforms | Conforms to specification |
| Solubility in DMSO | 100 mM | 100 mM | ≥ 60 mg/mL |
| IC50 (ICAM-1 Expression) | 25 nM | 28 nM | ± 20% of Reference |
| IC50 (E-selectin Expression) | 20 nM | 22 nM | ± 20% of Reference |
Experimental Protocols
Protocol 1: Determination of this compound Purity by HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in DMSO.
-
Inject 10 µL onto the column.
-
Run the gradient method to separate the main peak from any impurities.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Protocol 2: Functional Assay for IC50 Determination of this compound
This cell-based assay determines the inhibitory concentration (IC50) of this compound on TNF-α-induced ICAM-1 expression in Human Umbilical Vein Endothelial Cells (HUVECs).
-
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Recombinant Human TNF-α
-
This compound (Reference Lot and New Lot)
-
Primary antibody against ICAM-1
-
Fluorescently labeled secondary antibody
-
96-well microplate
-
Plate reader or flow cytometer
-
-
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (from both lots) in the cell culture medium.
-
Pre-treat the cells with the different concentrations of this compound for 1 hour.
-
Induce ICAM-1 expression by adding TNF-α (e.g., 10 ng/mL) to all wells except the negative control.
-
Incubate for 6-8 hours.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-ICAM-1 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Measure the fluorescence intensity using a plate reader or analyze by flow cytometry.
-
Plot the dose-response curve and calculate the IC50 value for each lot.
-
Visualizations
Caption: this compound inhibits the TNF-α induced signaling pathway leading to ICAM-1 and E-selectin expression.
Caption: Recommended quality control workflow for qualifying a new lot of this compound before experimental use.
Caption: A decision tree to guide troubleshooting efforts when encountering inconsistent results with this compound.
References
Validation & Comparative
A Comparative Analysis of A-205804 and A-286982 in the Inhibition of ICAM-1
In the landscape of therapeutic agents targeting inflammatory processes, the inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) has emerged as a critical strategy. ICAM-1, a transmembrane glycoprotein expressed on the surface of various cell types, including endothelial cells, plays a pivotal role in the adhesion and transmigration of leukocytes to sites of inflammation. This guide provides a comprehensive comparison of two small molecule inhibitors, A-205804 and A-286982, which, despite both impacting the ICAM-1 pathway, employ distinct mechanisms of action. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances of these compounds.
Executive Summary
This compound and A-286982 are both potent inhibitors related to ICAM-1 function, yet they operate at different stages of the inflammatory cascade. This compound acts as an inhibitor of ICAM-1 and E-selectin expression, thereby preventing the initial setup of the adhesive environment on the endothelial surface. In contrast, A-286982 is an allosteric inhibitor of the Leukocyte Function-Associated Antigen-1 (LFA-1), preventing its interaction with ICAM-1 that is already expressed. A direct comparison in a model of endotoxin-induced platelet and neutrophil adhesion to endothelial cells demonstrated that both compounds significantly inhibit this process, highlighting their potential in inflammatory conditions.
Quantitative Performance Data
The inhibitory activities of this compound and A-286982 have been quantified in various in vitro assays. The following tables summarize the key performance metrics for each compound.
Table 1: Inhibitory Activity of this compound on ICAM-1 Expression
| Stimulus | IC50 (nM) | Cell Type | Reference |
| TNF-α | 25 | Human Endothelial Cells | [1][2][3][4] |
| IL-1β | 10 | Human Endothelial Cells | [3] |
| PMA | 40 | Human Endothelial Cells | [3] |
Table 2: Inhibitory Activity of A-286982 on LFA-1/ICAM-1 Interaction
| Assay | IC50 (nM) | Description | Reference |
| LFA-1/ICAM-1 Binding Assay | 44 | Inhibition of the direct binding between LFA-1 and ICAM-1. | [5][6][7][8] |
| LFA-1-mediated Cellular Adhesion Assay | 35 | Inhibition of cellular adhesion dependent on the LFA-1/ICAM-1 interaction. | [5][6][7][8] |
Mechanisms of Action
The distinct mechanisms of this compound and A-286982 are a crucial aspect of their comparison.
This compound: Inhibition of ICAM-1 Expression
This compound is a potent and selective inhibitor of the expression of E-selectin and ICAM-1.[1][2][3][4] It does not directly interfere with the binding of LFA-1 to ICAM-1 but rather prevents the upregulation of ICAM-1 on the cell surface, which is a critical step in the inflammatory response triggered by cytokines like TNF-α. By reducing the density of ICAM-1 on endothelial cells, this compound effectively diminishes the capacity of leukocytes to adhere and subsequently migrate into tissues.
A-286982: Allosteric Inhibition of LFA-1/ICAM-1 Interaction
A-286982 is a potent, allosteric inhibitor of the LFA-1/ICAM-1 interaction.[5][6][7][8] It binds to a site on the I-domain of LFA-1, known as the I-domain allosteric site (IDAS).[5] This binding induces a conformational change in LFA-1 that prevents it from effectively binding to ICAM-1, thereby blocking a critical step in leukocyte adhesion and transmigration.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental setups used to evaluate these inhibitors, the following diagrams are provided.
Caption: this compound inhibits TNF-α-induced ICAM-1 expression by targeting the NF-κB signaling pathway.
Caption: A-286982 allosterically inhibits the binding of activated LFA-1 on leukocytes to ICAM-1 on endothelial cells.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize this compound and A-286982.
ICAM-1 Expression Assay (for this compound)
This protocol describes a cell-based ELISA to quantify the expression of ICAM-1 on the surface of human endothelial cells following stimulation with TNF-α.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in 96-well plates in appropriate endothelial cell growth medium.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulation: Following pre-incubation, cells are stimulated with a pro-inflammatory agent such as TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce ICAM-1 expression.
-
Cell Fixation: The culture medium is removed, and cells are fixed with 1% paraformaldehyde for 20 minutes at room temperature.
-
Blocking: Non-specific binding sites are blocked by incubating the cells with a blocking buffer (e.g., PBS containing 1% BSA) for 1 hour.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for human ICAM-1 for 1 hour at room temperature.
-
Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated for 1 hour.
-
Detection: The plate is washed, and a substrate solution (e.g., TMB) is added. The reaction is stopped with an acid solution, and the absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound.
LFA-1/ICAM-1 Binding Assay (for A-286982)
This protocol outlines a cell-free ELISA to measure the direct binding between LFA-1 and ICAM-1 and the inhibitory effect of A-286982.
-
Plate Coating: A 96-well microplate is coated with a recombinant human ICAM-1 Fc chimera overnight at 4°C.
-
Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer for 1 hour at room temperature.
-
Inhibitor and LFA-1 Incubation: Varying concentrations of A-286982 are mixed with a constant concentration of purified LFA-1 and added to the ICAM-1 coated wells. The plate is incubated for 2 hours at 37°C.
-
Detection Antibody: After washing, a biotinylated primary antibody that recognizes LFA-1 is added and incubated for 1 hour.
-
Streptavidin-HRP Incubation: The plate is washed, and streptavidin-HRP is added and incubated for 30 minutes.
-
Detection and Data Analysis: The assay is developed and read as described in the ICAM-1 expression assay protocol. The IC50 value is determined from the dose-response curve.
Neutrophil Adhesion Assay (for both inhibitors)
This assay measures the adhesion of neutrophils to a monolayer of endothelial cells under flow conditions, mimicking the physiological environment.
-
Endothelial Cell Monolayer Preparation: HUVECs are seeded in a flow chamber and cultured to form a confluent monolayer. The monolayer is then treated with an inflammatory stimulus like lipopolysaccharide (LPS) to induce ICAM-1 expression. For experiments with this compound, the inhibitor is added during this stimulation step.
-
Neutrophil Isolation: Neutrophils are isolated from fresh human blood using density gradient centrifugation.
-
Inhibitor Treatment (for A-286982): Isolated neutrophils are incubated with various concentrations of A-286982 or vehicle control.
-
Flow Adhesion: The neutrophil suspension is perfused over the HUVEC monolayer in the flow chamber at a defined shear stress.
-
Quantification: The number of adherent neutrophils is quantified by microscopy and image analysis.
-
Data Analysis: The percentage of inhibition of neutrophil adhesion is calculated for each inhibitor concentration to determine their respective potencies in this more complex cellular system.
Conclusion
This compound and A-286982 represent two distinct and potent strategies for targeting the ICAM-1 pathway in inflammation. This compound acts upstream by preventing the expression of ICAM-1, making it a potential therapeutic for chronic inflammatory conditions where sustained expression of adhesion molecules is a key pathological feature. A-286982, on the other hand, offers a more immediate blockade of the LFA-1/ICAM-1 interaction, which could be advantageous in acute inflammatory settings. The choice between these or similar inhibitors for therapeutic development will depend on the specific inflammatory context, the desired onset of action, and the chronicity of the disease. The experimental protocols and data presented in this guide provide a foundational understanding for researchers to further explore and compare these and other inhibitors of the crucial ICAM-1-mediated inflammatory pathway.
References
- 1. Flow cytometry–based ICAM1-binding assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Flow Cytometry Method for Quantitation of LFA-1-Adhesive T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. Flow adhesion [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Human neutrophil flow chamber adhesion assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to A-205804 and Other E-selectin Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of A-205804 with other E-selectin inhibitors, supported by experimental data. E-selectin, a cell adhesion molecule expressed on endothelial cells, plays a crucial role in the inflammatory cascade and is a key target in various diseases.
This document delves into the efficacy, potency, and mechanisms of action of prominent E-selectin inhibitors, offering a clear comparison to aid in the selection of appropriate compounds for research and development.
Quantitative Comparison of E-selectin Inhibitors
The following table summarizes the in vitro potency of this compound and other notable E-selectin inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target(s) | IC50 (E-selectin) | Other IC50 Values | Organism | Notes |
| This compound | E-selectin, ICAM-1 | 20 nM[1][2] | ICAM-1: 25 nM[1][2] | Human | Orally bioavailable.[1][3] |
| Uproleselan (GMI-1271) | E-selectin | 1.75 µM[4] | L-selectin: 2.9 µM, P-selectin: >10 µM[4] | Human | In clinical trials for acute myeloid leukemia (AML).[5][6] |
| Rivipansel (GMI-1070) | Pan-selectin inhibitor | 4.3 µM[7] | P-selectin: 423 µM, L-selectin: 337 µM[7] | Human | Primarily inhibits E-selectin.[7] |
| GMI-1687 | E-selectin | Not explicitly stated, but described as having ~1000-fold increased activity compared to uproleselan. | Not specified | Not specified | A follow-on candidate to uproleselan with high potency. |
| Efomycine M | E-selectin, P-selectin | Not specified | Not specified | Not specified | A non-carbohydrate macrolide inhibitor.[8] |
E-selectin Signaling Pathway and Inhibitor Action
E-selectin mediates the initial tethering and rolling of leukocytes on the vascular endothelium during inflammation.[9][10] This interaction triggers a signaling cascade within the leukocyte, leading to integrin activation and firm adhesion, a critical step for extravasation into tissues. E-selectin inhibitors block this initial interaction, thereby preventing the subsequent inflammatory events.
Experimental Protocols
In Vitro Cell Adhesion Assay under Flow Conditions
This assay evaluates the ability of an inhibitor to block leukocyte adhesion to endothelial cells under physiological shear stress.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Leukocytic cell line (e.g., HL-60)
-
Cell culture medium (e.g., EGM-2)
-
Recombinant human TNF-α
-
E-selectin inhibitor (e.g., this compound)
-
Fluorescent cell tracker dye (e.g., Calcein-AM)
-
Parallel-plate flow chamber
-
Syringe pump
-
Fluorescence microscope with a camera
Protocol:
-
Endothelial Cell Monolayer Preparation:
-
Culture HUVECs on fibronectin-coated plates or slides until a confluent monolayer is formed.
-
Treat the HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce E-selectin expression.
-
In the inhibitor-treated group, pre-incubate the HUVECs with the E-selectin inhibitor (e.g., this compound at various concentrations) for 1 hour before TNF-α stimulation.
-
-
Leukocyte Preparation:
-
Label HL-60 cells with a fluorescent dye according to the manufacturer's protocol.
-
Resuspend the labeled cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
-
Flow Adhesion Assay:
-
Assemble the parallel-plate flow chamber with the HUVEC-coated slide.
-
Perfuse the chamber with the fluorescently labeled leukocyte suspension at a constant shear stress (e.g., 1-2 dyn/cm²) using a syringe pump.
-
Record videos of leukocyte adhesion at multiple fields of view for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Quantify the number of adherent leukocytes per field of view.
-
Calculate the percentage of inhibition of adhesion in the inhibitor-treated groups compared to the vehicle control.
-
Determine the IC50 value of the inhibitor.
-
In Vivo Murine Model of Thioglycollate-Induced Peritonitis
This model is used to assess the in vivo efficacy of an E-selectin inhibitor in reducing leukocyte recruitment to an inflammatory site.[11][12][13]
Materials:
-
Mice (e.g., C57BL/6)
-
Sterile 3% thioglycollate solution[13]
-
E-selectin inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
Antibodies for leukocyte markers (e.g., anti-Gr-1 for neutrophils, anti-F4/80 for macrophages)
Protocol:
-
Animal Dosing:
-
Administer the E-selectin inhibitor or vehicle control to the mice via the appropriate route (e.g., oral gavage for this compound). The dosing regimen will depend on the pharmacokinetic properties of the compound.
-
-
Induction of Peritonitis:
-
Inject 1 mL of sterile 3% thioglycollate solution intraperitoneally into each mouse to induce inflammation.[13]
-
-
Peritoneal Lavage:
-
At a predetermined time point after thioglycollate injection (e.g., 4-24 hours), euthanize the mice.
-
Collect the peritoneal exudate cells by washing the peritoneal cavity with 5-10 mL of cold PBS.
-
-
Cell Counting and Analysis:
-
Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.
-
Perform flow cytometry to quantify the different leukocyte populations (e.g., neutrophils, macrophages) using specific cell surface markers.
-
-
Data Analysis:
-
Compare the total number and composition of recruited leukocytes in the inhibitor-treated group to the vehicle-treated group.
-
Calculate the percentage of inhibition of leukocyte recruitment.
-
Concluding Remarks
This compound demonstrates high potency in inhibiting E-selectin expression in vitro. When comparing with other inhibitors such as Uproleselan, which is in later stages of clinical development, it is crucial to consider the different mechanisms of action (inhibition of expression vs. direct antagonism) and the specific experimental context. The provided protocols offer a standardized framework for the preclinical evaluation of these and other novel E-selectin inhibitors, enabling researchers to make informed decisions for their drug discovery and development programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. Targeting hematologic malignancies by inhibiting E-selectin: A sweet spot for AML therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of selectin functions in the treatment of inflammatory skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E-selectin in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thioglycollate Induced Peritonitis [bio-protocol.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. depts.ttu.edu [depts.ttu.edu]
A-205804: A Comparative Analysis of its Selectivity for E-selectin and ICAM-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of A-205804's performance in selectively inhibiting the expression of E-selectin (Endothelial-Leukocyte Adhesion Molecule-1 or ELAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). These cell adhesion molecules (CAMs) are pivotal in the inflammatory cascade, mediating leukocyte adhesion to the vascular endothelium and their subsequent transmigration to sites of inflammation.[1] Consequently, inhibitors of E-selectin and ICAM-1 expression, such as this compound, represent a promising therapeutic strategy for a variety of chronic inflammatory diseases.[2]
Comparative Performance of this compound
This compound is a potent and orally bioavailable inhibitor of both E-selectin and ICAM-1 expression.[2] Its efficacy is demonstrated by its low nanomolar half-maximal inhibitory concentrations (IC50).
| Compound | IC50 for E-selectin Expression | IC50 for ICAM-1 Expression | Selectivity Notes | Reference |
| This compound | 20 nM | 25 nM | Potent and selective inhibitor of both E-selectin and ICAM-1.[1][2] | [1][2] |
| GMI-1271 (Uproleselan) | 1.75 µM | Not specified | Primarily an E-selectin antagonist with weaker activity against L-selectin and P-selectin.[3] | [3] |
| GMI-1359 | Not specified | Not specified | Dual antagonist of E-selectin and CXCR4.[4][5][6] | [4][5][6] |
| Rivipansel (GMI-1070) | 4.3 µM | Not specified | A pan-selectin inhibitor with primary activity against E-selectin.[7] | [7] |
Experimental Validation of this compound's Selectivity
The selectivity of this compound for E-selectin and ICAM-1 has been validated through a series of in vitro experiments. These assays typically involve the use of human umbilical vein endothelial cells (HUVECs), which are stimulated with an inflammatory cytokine like Tumor Necrosis Factor-alpha (TNF-α) to induce the expression of E-selectin and ICAM-1.[8][9][10] The inhibitory effect of this compound is then quantified.
Key Experimental Protocols
1. TNF-α-Induced E-selectin and ICAM-1 Expression Assay in HUVECs (Whole-Cell ELISA)
This protocol is designed to quantify the expression of E-selectin and ICAM-1 on the surface of HUVECs following stimulation with TNF-α and treatment with an inhibitor.
-
Cell Culture: HUVECs are cultured in 96-well plates until confluent.
-
Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of this compound or other inhibitors for 1 hour.
-
Stimulation: TNF-α (e.g., 10 ng/mL) is added to the wells (except for the negative control) and incubated for 4-6 hours to induce E-selectin and ICAM-1 expression.
-
Fixation: Cells are fixed with a suitable fixative like 1% paraformaldehyde.
-
Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Mouse anti-human E-selectin or ICAM-1 monoclonal antibodies are added to the respective wells and incubated.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody is added.
-
Detection: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped with an acid.
-
Quantification: The absorbance is read at 450 nm using a microplate reader. The percentage of inhibition is calculated relative to the TNF-α stimulated control.
2. Flow Cytometry Analysis of ICAM-1 Expression
Flow cytometry provides a quantitative measure of cell surface protein expression on individual cells.
-
Cell Preparation: HUVECs are cultured and treated with TNF-α and inhibitors as described above.
-
Cell Detachment: Cells are detached from the culture plate using a non-enzymatic cell dissociation solution.
-
Staining:
-
Cells are washed with FACS buffer (PBS with 1% BSA).
-
Cells are incubated with a primary antibody against human ICAM-1.
-
After washing, cells are incubated with a fluorescently-labeled secondary antibody.
-
-
Data Acquisition: Stained cells are analyzed using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell population is determined, which is proportional to the amount of ICAM-1 on the cell surface.
Signaling Pathways and Experimental Workflow
TNF-α Signaling Pathway Leading to E-selectin and ICAM-1 Expression
TNF-α is a potent inflammatory cytokine that activates a signaling cascade in endothelial cells, leading to the upregulation of E-selectin and ICAM-1. This process is primarily mediated through the activation of the transcription factor NF-κB.
Caption: TNF-α binding to its receptor initiates a cascade leading to NF-κB activation and subsequent transcription of E-selectin and ICAM-1 genes.
Experimental Workflow for Testing this compound
The following workflow illustrates a typical experiment to evaluate the inhibitory effect of this compound on E-selectin and ICAM-1 expression.
References
- 1. Discovery of inhibitors of cell adhesion molecule expression in human endothelial cells. 1. Selective inhibition of ICAM-1 and E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of E-Selectin (GMI-1271) or E-selectin together with CXCR4 (GMI-1359) re-sensitizes multiple myeloma to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual CXCR4 and E-Selectin Inhibitor, GMI-1359, Shows Anti-Bone Metastatic Effects and Synergizes with Docetaxel in Prostate Cancer Cell Intraosseous Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two GlycoMimetics Posters at 63rd ASH Annual Meeting Highlight Potential of GMI-1359, a Dual Antagonist of CXCR4 and E-selectin [businesswire.com]
- 7. Targeting hematologic malignancies by inhibiting E-selectin: A sweet spot for AML therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor necrosis factor α (TNF-α) receptor-II is required for TNF-α–induced leukocyte-endothelial interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor necrosis factor-α induces adhesion molecule expression through the sphingosine kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TNF-alpha and IL-1 upregulate membrane-bound and soluble E-selectin through a common pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A-205804 vs. Andrographolide: A Comparative Guide for Inflammation Research
In the landscape of inflammation research, scientists and drug development professionals are constantly seeking novel compounds that can effectively modulate inflammatory pathways. This guide provides a detailed comparison of two such compounds, A-205804 and andrographolide, offering insights into their mechanisms of action, experimental performance, and potential applications in the study of inflammatory diseases.
At a Glance: Key Differences
| Feature | This compound | Andrographolide |
| Primary Mechanism | Selective inhibitor of E-selectin and ICAM-1 expression.[1][2][3][4][5] | Broad-spectrum anti-inflammatory agent targeting multiple pathways including NF-κB, JAK/STAT, and MAPK.[6][7][8][9] |
| Molecular Target(s) | Expression of E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2][3][4][5] | NF-κB (p50 subunit), IKK, STAT3, ERK, Akt, and others.[8][10][11][12][13] |
| Potency (IC50) | 20 nM for E-selectin, 25 nM for ICAM-1.[1][2][3] | Varies depending on the assay and cell type. |
| Therapeutic Potential | Chronic inflammatory diseases such as rheumatoid arthritis and asthma.[2][14][15] | Wide range of inflammatory and autoimmune diseases, including inflammatory bowel disease, respiratory diseases, and neuroinflammatory conditions.[6][9][16][17] |
| Source | Synthetic compound (thieno[2,3-c]pyridine derivative).[5] | Natural product, a diterpene lactone from Andrographis paniculata.[6][7][18] |
In-Depth Comparison
Mechanism of Action
This compound is a potent and selective inhibitor of the expression of two critical cell adhesion molecules: E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2][3][5] These molecules are expressed on the surface of endothelial cells in response to pro-inflammatory cytokines and play a crucial role in the recruitment of leukocytes to sites of inflammation.[5][14][15] By inhibiting their expression, this compound effectively reduces the adhesion and migration of leukocytes across the vascular endothelium, thereby attenuating the inflammatory response.[1][14] Mechanistically, this compound translocates to the nucleus and binds to a large molecular weight target.[1]
Andrographolide , in contrast, is a multi-target anti-inflammatory agent derived from the plant Andrographis paniculata.[6][7][18] Its primary and most well-studied mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[7][12][13] Andrographolide has been shown to covalently modify the p50 subunit of NF-κB at cysteine 62, which blocks its ability to bind to DNA and initiate the transcription of pro-inflammatory genes.[8][13] Beyond NF-κB, andrographolide also modulates other key inflammatory pathways, including the JAK/STAT, MAPK, and PI3K/Akt signaling cascades.[8][9] This broad mechanism of action contributes to its ability to suppress the production of a wide array of pro-inflammatory mediators, including cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like COX-2 and iNOS.[7][11]
Signaling Pathway of this compound in Inhibiting Leukocyte Adhesion
Signaling Pathway of Andrographolide in NF-κB Inhibition
Experimental Data
In Vitro Potency
| Compound | Target | Assay | Cell Line | IC50 | Reference |
| This compound | E-selectin Expression | Cell-based ELISA | HUVEC | 20 nM | [1][2][3] |
| ICAM-1 Expression | Cell-based ELISA | HUVEC | 25 nM | [1][2][3] | |
| Cell Viability | Cytotoxicity Assay | HUVEC | 152 µM | [2][14] | |
| Andrographolide | NF-κB Activation | Luciferase Reporter Assay | HL-60 derived neutrophils | 5-50 µM | [11] |
| ICAM-1 Expression | Western Blot/mRNA analysis | EA.hy926 | Varies | [10] |
In Vivo Efficacy
This compound has demonstrated efficacy in animal models of chronic inflammatory diseases. For instance, in a rat model of rheumatoid arthritis and a mouse model of asthma, administration of this compound led to significant therapeutic benefits.[15] It is orally bioavailable with a half-life of approximately 1 hour in rats.[2]
Andrographolide has shown therapeutic effects in a wide range of in vivo inflammation models. Notably, in dextran sulfate sodium (DSS)-induced colitis models, a common animal model for inflammatory bowel disease (IBD), andrographolide treatment significantly reduced disease activity index scores and improved intestinal barrier function.[16][19] It has also been shown to be effective in models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[16]
Experimental Protocols
This compound: Inhibition of E-selectin and ICAM-1 Expression
A common method to assess the inhibitory activity of this compound on E-selectin and ICAM-1 expression is a cell-based ELISA using Human Umbilical Vein Endothelial Cells (HUVECs).
Experimental Workflow:
Methodology:
-
Cell Culture: HUVECs are cultured to confluence in 96-well plates.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Stimulation: The cells are then stimulated with a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), to induce the expression of E-selectin and ICAM-1.
-
Fixation and Permeabilization: After stimulation, the cells are fixed and permeabilized.
-
Immunostaining: The cells are incubated with primary antibodies specific for either E-selectin or ICAM-1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: A colorimetric substrate is added, and the absorbance is measured to quantify the expression levels of the adhesion molecules. The IC50 value is then calculated from the dose-response curve.
Andrographolide: NF-κB Inhibition Assay
The inhibitory effect of andrographolide on NF-κB activation can be determined using a luciferase reporter gene assay.
Experimental Workflow:
Methodology:
-
Cell Transfection: A suitable cell line (e.g., HEK293 or a macrophage cell line like RAW 264.7) is transiently transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.
-
Treatment: The transfected cells are treated with different concentrations of andrographolide.
-
Stimulation: NF-κB activation is induced by treating the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS) or TNF-α.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. A decrease in luminescence in the andrographolide-treated cells compared to the stimulated control indicates inhibition of NF-κB activity.
Conclusion
Both this compound and andrographolide are valuable tools for inflammation research, but they offer distinct advantages for different research applications.
This compound , with its high potency and specific mechanism of action targeting leukocyte-endothelial interactions, is an excellent tool for studying the roles of E-selectin and ICAM-1 in various inflammatory processes and for the development of targeted therapies for diseases where leukocyte recruitment is a key pathological feature.
Andrographolide , on the other hand, provides a broader, multi-faceted approach to inhibiting inflammation. Its ability to target multiple signaling pathways, most notably NF-κB, makes it a useful compound for studying complex inflammatory diseases and for investigating the therapeutic potential of broad-spectrum anti-inflammatory agents.
The choice between this compound and andrographolide will ultimately depend on the specific research question, the inflammatory model being used, and whether the goal is to target a specific molecular event or to achieve a more general anti-inflammatory effect. This guide provides the foundational information to aid researchers in making an informed decision for their experimental designs.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Integrin inhibitor | CAS 251992-66-2 | A205804|inhibitor of E-selectin and intercellular adhesion molecule-1 (ICAM-1)| InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Andrographolide, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Andrographolide? [synapse.patsnap.com]
- 8. Andrographolide, an Anti-Inflammatory Multitarget Drug: All Roads Lead to Cellular Metabolism [mdpi.com]
- 9. The Therapeutic Potential of Andrographolide and Its Derivatives in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Andrographolide inhibits ICAM-1 expression and NF-κB activation in TNF-α-treated EA.hy926 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Andrographolide, a Novel NF-κB Inhibitor, Inhibits Vascular Smooth Muscle Cell Proliferation and Cerebral Endothelial Cell Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. immune-system-research.com [immune-system-research.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Andrographolide: Potential Treatment for Ulcerative Colitis [chondrex.com]
- 17. caringsunshine.com [caringsunshine.com]
- 18. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Andrographolide and its sulfated metabolite alleviated DSS-induced inflammatory bowel disease through regulating inflammation and immune via MAPK/NLRP3 pathways and the balance of Th17/Treg cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of A-205804 and Similar Small Molecules for Inhibiting Cell Adhesion
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Small Molecule Inhibitors Targeting E-selectin and ICAM-1 Expression.
The inflammatory response, a critical component of the immune system, can become dysregulated in various chronic diseases, leading to tissue damage. A key step in this process is the adhesion of leukocytes to the vascular endothelium, a process mediated by cell adhesion molecules (CAMs) such as E-selectin and intercellular adhesion molecule-1 (ICAM-1). The upregulation of these molecules on endothelial cells is a hallmark of inflammation. Small molecules that can selectively inhibit the expression of E-selectin and ICAM-1 are therefore of significant interest as potential therapeutic agents for a range of inflammatory disorders.
This guide provides a comparative analysis of A-205804, a potent and selective inhibitor of E-selectin and ICAM-1 expression, with other small molecules that target similar pathways. We present a summary of their in vitro potency, selectivity, and in vivo efficacy, supported by detailed experimental protocols and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Comparison of Small Molecule Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of this compound and a selection of other small molecules that interfere with cell adhesion processes. Direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Potency (IC50) of this compound and Comparable Small Molecules
| Compound | Target(s) | IC50 (E-selectin) | IC50 (ICAM-1) | IC50 (VCAM-1) | Other IC50 Values | Cell Type |
| This compound | E-selectin, ICAM-1 | 20 nM[1][2][3][4][5][6] | 25 nM[1][2][3][4][5][6] | >1000 nM[7] | 152 µM (Cellular Toxicity, HUVEC)[4][5] | Human Umbilical Vein Endothelial Cells (HUVECs) |
| Cilengitide | αvβ3, αvβ5 integrins | Not Reported | Not Reported | Not Reported | ~1 µM (cell adhesion)[8] | Various cancer cell lines |
| Lifitegrast | LFA-1/ICAM-1 interaction | Not Applicable | 2.98 nM (Jurkat T cell attachment to ICAM-1)[4] | Not Reported | - | Jurkat T cells |
| Firategrast | α4β1, α4β7 integrins | Not Reported | Not Reported | 198 nM (sVCAM-1 binding to G2 ALL cells)[2] | - | G2 acute lymphoblastic leukemia cells |
| BMS-582949 | p38 MAPK | Not Reported | Not Reported | Not Reported | - | Not specified |
Table 2: In Vivo Efficacy of this compound and Comparable Small Molecules
| Compound | Animal Model | Dosing Regimen | Efficacy | Reference |
| This compound | Mice | 10 mg/kg, p.o., 3 times/week for 2 weeks | Attenuated E-selectin expression on endothelial vascular niche cells.[1][4] | [Stewart AO, et al. J Med Chem. 2001] |
| Cilengitide | Murine melanoma model | 50 mg/kg, for 7 days | Decreased PD-L1 expression in tumor tissues.[9] | [Wang, Y., et al. Bioengineered. 2022] |
| Lifitegrast | Murine model of corneal abrasion and inflammation | 0.1%, 1.0%, and 5.0% topical ocular administration | Significant reduction in neutrophil infiltration.[7] | [Product Monograph: XIIDRA] |
| Firategrast | Mice with primary TCL1-tg splenocytes | 30 mg/kg/day in drinking water for 21 days | Reduction of leukemic cells in the spleen.[2] | [Herman, S. E. M., et al. Clin Cancer Res. 2015] |
| BMS-582949 | Human subjects with atherosclerosis | 100 mg once daily for 12 weeks | Did not reduce arterial inflammation or hs-CRP compared to placebo.[10] | [Emami, H., et al. Atherosclerosis. 2015] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of Leukocyte Adhesion and Inhibition by this compound
Caption: this compound inhibits TNF-α/IL-1β induced NF-κB signaling, preventing E-selectin and ICAM-1 expression and subsequent leukocyte adhesion.
Experimental Workflow for Cell Adhesion Assay
Caption: Workflow for an in vitro leukocyte-endothelial cell adhesion assay to evaluate inhibitor efficacy.
Experimental Protocols
Cell-Based ELISA for ICAM-1 and E-selectin Expression
This protocol is designed to quantify the expression of ICAM-1 and E-selectin on the surface of human umbilical vein endothelial cells (HUVECs) following stimulation and treatment with inhibitors.
Materials:
-
HUVECs
-
96-well tissue culture plates
-
Endothelial cell growth medium
-
Recombinant human TNF-α or IL-1β
-
This compound or other small molecule inhibitors
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies: Mouse anti-human ICAM-1 and mouse anti-human E-selectin
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 1 x 104 cells/well and culture until a confluent monolayer is formed.
-
Inhibitor Treatment: Pre-incubate the HUVEC monolayer with varying concentrations of this compound or other inhibitors for 1 hour.
-
Stimulation: Add TNF-α (10 ng/mL) or IL-1β (1 ng/mL) to the wells (except for the unstimulated control) and incubate for 4-6 hours for E-selectin and 16-24 hours for ICAM-1 expression.
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Blocking: Wash the cells again with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against ICAM-1 or E-selectin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the cells three times with PBS. Add TMB substrate and incubate in the dark until a blue color develops.
-
Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated, stimulated control. Calculate IC50 values by fitting the data to a dose-response curve.
Leukocyte-Endothelial Cell Adhesion Assay
This assay measures the ability of leukocytes to adhere to a monolayer of activated endothelial cells and is used to assess the functional consequences of inhibiting E-selectin and ICAM-1 expression.
Materials:
-
HUVECs
-
Leukocytic cell line (e.g., U937 or freshly isolated human neutrophils)
-
96-well black, clear-bottom tissue culture plates
-
Endothelial cell growth medium
-
Recombinant human TNF-α or IL-1β
-
This compound or other small molecule inhibitors
-
Fluorescent dye (e.g., Calcein-AM)
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Fluorescence microplate reader
Procedure:
-
Endothelial Cell Monolayer Preparation: Seed HUVECs in a 96-well black, clear-bottom plate and grow to confluence.
-
Treatment and Stimulation: Pre-treat the HUVEC monolayer with inhibitors and stimulate with TNF-α or IL-1β as described in the cell-based ELISA protocol.
-
Leukocyte Labeling: Incubate the leukocyte suspension with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C. Wash the cells twice with assay buffer to remove excess dye.
-
Adhesion: After stimulation, wash the HUVEC monolayer with assay buffer. Add the fluorescently labeled leukocytes (e.g., 1 x 105 cells/well) to the HUVEC monolayer.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells three times with assay buffer to remove non-adherent leukocytes.
-
Quantification: Measure the fluorescence of the remaining adherent leukocytes using a fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm).
-
Data Analysis: Calculate the percentage of adhesion relative to the vehicle-treated, stimulated control. Determine the IC50 of the inhibitors.
This comparative guide provides a framework for understanding the properties of this compound and similar small molecules. The provided data and protocols should assist researchers in designing and interpreting experiments aimed at the discovery and development of novel anti-inflammatory therapeutics targeting cell adhesion.
References
- 1. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Antagonizing αvβ3 Integrin Improves Ischemia-Mediated Vascular Normalization and Blood Perfusion by Altering Macrophages [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Discovery of inhibitors of cell adhesion molecule expression in human endothelial cells. 1. Selective inhibition of ICAM-1 and E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. xiidra.ca [xiidra.ca]
- 8. E-selectin inhibitor is superior to low-molecular-weight heparin for the treatment of experimental venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of BMS-582949, a P38 mitogen-activated protein kinase (P38 MAPK) inhibitor on arterial inflammation: a multicenter FDG-PET trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of A-205804 Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental data available for A-205804, a potent and selective inhibitor of E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1) expression. The objective is to offer a clear comparison of its performance with other alternatives, supported by detailed experimental protocols and data visualizations to ensure reproducibility.
Mechanism of Action
This compound selectively inhibits the expression of the cell adhesion molecules E-selectin and ICAM-1 on the surface of human endothelial cells.[1][2] This inhibition has been observed in response to various inflammatory stimuli, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). By downregulating the expression of these key adhesion molecules, this compound effectively reduces the adhesion of leukocytes to the endothelium, a critical step in the inflammatory cascade.[3][4]
Quantitative Data Summary
The inhibitory activity of this compound on E-selectin and ICAM-1 expression has been quantified through the determination of its half-maximal inhibitory concentration (IC50) in various in vitro assays. The following table summarizes the reported IC50 values.
| Target | Inducer | Cell Type | IC50 (nM) | Reference |
| E-selectin | TNF-α | HUVEC | 20 | [1][2][3][4][5] |
| ICAM-1 | TNF-α | HUVEC | 25 | [1][2][3][4][5] |
| E-selectin | IL-1β | HUVEC | 20 | [2] |
| ICAM-1 | IL-1β | HUVEC | 10 | [2] |
| E-selectin | PMA | HUVEC | >1000 | [2] |
| ICAM-1 | PMA | HUVEC | 40 | [2] |
HUVEC: Human Umbilical Vein Endothelial Cells; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1beta; PMA: Phorbol 12-myristate 13-acetate.
Experimental Protocols
To ensure the reproducibility of the experimental results, detailed protocols for the key assays are provided below.
Inhibition of TNF-α-induced E-selectin and ICAM-1 Expression in HUVECs (Whole-Cell ELISA)
This protocol outlines the methodology to quantify the expression of E-selectin and ICAM-1 on the surface of Human Umbilical Vein Endothelial Cells (HUVECs) following stimulation with TNF-α and treatment with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Primary antibodies: anti-human E-selectin and anti-human ICAM-1
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium in 96-well microplates until they form a confluent monolayer.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Pre-incubate the confluent HUVEC monolayers with the different concentrations of this compound for 1 hour at 37°C.
-
Induction of Expression: Add TNF-α to the wells (final concentration typically 10 ng/mL) and incubate for 4-6 hours at 37°C to induce the expression of E-selectin and ICAM-1.
-
Cell Fixation: Gently wash the cells with PBS and fix with 1% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Blocking: Wash the cells with PBS and block non-specific binding sites with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against E-selectin or ICAM-1 diluted in blocking buffer for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the cells with PBS and add TMB substrate. Incubate until a blue color develops.
-
Measurement: Stop the reaction by adding the stop solution, which will turn the color to yellow. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of E-selectin and ICAM-1 expression for each concentration of this compound and determine the IC50 value.
Leukocyte-Endothelial Cell Adhesion Assay under Flow Conditions
This protocol describes a method to assess the functional consequence of inhibiting E-selectin and ICAM-1 expression, which is the reduction of leukocyte adhesion to endothelial cells under physiological flow conditions.
Materials:
-
Confluent monolayer of HUVECs cultured in a flow chamber
-
Leukocytes (e.g., isolated human neutrophils or a leukocyte cell line like HL-60)
-
TNF-α
-
This compound
-
Perfusion medium (e.g., Hank's Balanced Salt Solution with calcium and magnesium)
-
Syringe pump
-
Inverted microscope with a camera
Procedure:
-
Endothelial Cell Preparation: Culture HUVECs to confluence on a surface within a parallel-plate flow chamber.
-
Activation and Treatment: Treat the HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours in the presence or absence of this compound.
-
Leukocyte Preparation: Isolate leukocytes from whole blood or use a cultured leukocyte cell line. Resuspend the cells in perfusion medium.
-
Perfusion: Assemble the flow chamber on the stage of an inverted microscope. Perfuse the leukocyte suspension over the HUVEC monolayer at a defined physiological shear stress (e.g., 1-2 dyn/cm²) using a syringe pump.
-
Image Acquisition: Record videos of leukocyte adhesion to the endothelial monolayer at multiple locations.
-
Data Analysis: Quantify the number of adherent leukocytes (both rolling and firmly attached) per unit area from the recorded videos. Calculate the percentage reduction in leukocyte adhesion in the presence of this compound compared to the TNF-α-treated control.
Signaling Pathway and Experimental Workflow
The expression of E-selectin and ICAM-1 is primarily regulated by the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Inflammatory stimuli like TNF-α activate this pathway, leading to the transcription of genes encoding these adhesion molecules. This compound is believed to interfere with this pathway, resulting in the observed downregulation of E-selectin and ICAM-1.
Caption: this compound inhibits TNF-α-induced leukocyte adhesion.
Caption: Experimental workflow for evaluating this compound.
Comparison with Alternatives
This compound's primary therapeutic potential lies in its anti-inflammatory properties by inhibiting leukocyte-endothelial cell adhesion. A common therapeutic agent with broad anti-inflammatory effects is the glucocorticoid dexamethasone .
-
Specificity: this compound demonstrates high specificity by selectively targeting the expression of E-selectin and ICAM-1.[3][4] Dexamethasone, on the other hand, has a much broader mechanism of action, affecting a wide range of inflammatory genes and pathways, which can lead to more extensive side effects.
-
Potency: this compound exhibits potent inhibition of E-selectin and ICAM-1 expression with IC50 values in the low nanomolar range.[1][2][3][4][5] Dexamethasone also inhibits ICAM-1 expression, with one study reporting a 40% reduction in TNF-α-induced ICAM-1 expression at a concentration of 1 µM.[2]
-
Mechanism: this compound is thought to act downstream of the initial inflammatory signaling cascade, specifically at the level of gene transcription for E-selectin and ICAM-1. Dexamethasone acts by binding to the glucocorticoid receptor, which then translocates to the nucleus and directly or indirectly modulates the transcription of a large number of genes, including those involved in inflammation.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of inhibitors of cell adhesion molecule expression in human endothelial cells. 1. Selective inhibition of ICAM-1 and E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Tale of Two Thienopyridines: A Head-to-Head Comparison of A-205804 and Antiplatelet Thienopyridines
For Researchers, Scientists, and Drug Development Professionals
The thienopyridine chemical scaffold is a versatile structure that has given rise to drugs with distinct pharmacological activities. While compounds like clopidogrel, prasugrel, and ticlopidine are well-established antiplatelet agents, A-205804, a lesser-known thienopyridine, operates through a completely different mechanism, targeting inflammatory processes. This guide provides a head-to-head comparison of these two classes of thienopyridines, presenting their respective mechanisms of action, quantitative performance data, and detailed experimental protocols.
Section 1: this compound - An Anti-Inflammatory Thienopyridine
This compound is a potent and selective inhibitor of the expression of two critical cell adhesion molecules: E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1).[1] Unlike its antiplatelet relatives, this compound's therapeutic potential lies in the realm of chronic inflammatory diseases.[2] By preventing the expression of E-selectin and ICAM-1 on the surface of endothelial cells, this compound can reduce the adhesion and migration of leukocytes to sites of inflammation.
Quantitative Data: In Vitro Potency of this compound
| Compound | Target | Stimulus | IC50 (nM) |
| This compound | E-selectin | TNF-α | 20[2][3][4] |
| This compound | ICAM-1 | TNF-α | 25[2][3][4] |
| This compound | VCAM-1 | TNF-α | >1000[4] |
Signaling Pathway: Inhibition of E-Selectin and ICAM-1 Expression
The expression of E-selectin and ICAM-1 is induced by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). This process is largely mediated by the NF-κB signaling pathway. This compound is believed to interfere with this pathway, leading to the suppression of E-selectin and ICAM-1 gene expression.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased expression of ICAM-1, E-selectin, and VCAM-1 by cultured human endothelial cells upon exposure to haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling A-205804
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of A-205804, a potent and selective inhibitor of E-selectin and ICAM-1 expression. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Compound Data and Safety Information
This compound is a small molecule inhibitor used in research, particularly in studies related to chronic inflammatory diseases. As with any potent chemical compound, a thorough understanding of its properties and associated hazards is paramount before commencing any experimental work.
| Property | Information |
| Chemical Name | 4-(4-methylphenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide |
| Molecular Formula | C15H12N2OS2 |
| Molecular Weight | 300.39 g/mol |
| Appearance | Solid |
| CAS Number | 251992-66-2 |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
| Purity | ≥98% |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in its powdered form and when preparing and handling solutions.
| Protection Type | Required PPE | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes of solutions or accidental contact with the powdered compound. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact with the compound. Check for any signs of degradation or perforation. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | This compound is a potent compound. Handling the solid form and preparing solutions should always be done in a fume hood to avoid inhalation of any airborne particles or vapors. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to experimental use.
Compound Receipt and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Verify: Confirm that the compound name and CAS number on the label match the order.
-
Log: Record the date of receipt and assigned storage location in the laboratory inventory.
-
Store: Immediately transfer the compound to a designated and clearly labeled storage location at -20°C.
Preparation of Stock Solutions
Note: All steps involving the handling of solid this compound and the preparation of its stock solution must be performed in a certified chemical fume hood.
-
Pre-calculation: Determine the required mass of this compound and the volume of DMSO needed to achieve the desired stock solution concentration.
-
Weighing:
-
Don appropriate PPE (lab coat, double nitrile gloves, safety goggles).
-
Tare a clean, sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder directly into the tube. Avoid creating dust.
-
Close the tube securely before removing it from the balance.
-
-
Solubilization:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution until the compound is completely dissolved.
-
-
Labeling and Storage:
-
Clearly label the stock solution tube with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at -20°C. For long-term storage, aliquoting into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
-
Use in Experiments
-
Dilution: When preparing working solutions, perform dilutions from the stock solution within the chemical fume hood.
-
Handling: Always wear appropriate PPE when handling solutions containing this compound.
-
Incubation: If treating cells with this compound, clearly label the cell culture plates or flasks.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure a safe workplace.
-
Solid Waste:
-
Dispose of any unused solid this compound in a designated hazardous chemical waste container.
-
Contaminated consumables (e.g., weighing paper, pipette tips, microcentrifuge tubes) should also be disposed of in the solid hazardous chemical waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound (including unused stock solutions and experimental media) in a designated hazardous liquid chemical waste container.
-
The waste container should be clearly labeled with "Hazardous Chemical Waste" and a list of its contents, including this compound and DMSO.
-
-
Decontamination:
-
Wipe down the work area in the chemical fume hood with an appropriate cleaning agent (e.g., 70% ethanol) after each use.
-
Dispose of the cleaning materials in the solid hazardous chemical waste.
-
Experimental Workflow and Safety Precautions
The following diagram illustrates the key stages and safety measures for a typical experimental workflow involving this compound.
Caption: Workflow for the safe handling of this compound.
This comprehensive guide is intended to provide essential safety and logistical information for the handling of this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before beginning any work with this or any other chemical compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
